Amprenavir-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i13D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMARZQAQMVYCKC-OZXFPYGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Immediate Release
This technical guide provides an in-depth overview of Amprenavir-d4, a deuterated analog of the HIV-1 protease inhibitor Amprenavir. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, its application as an internal standard in bioanalytical methods, and the mechanism of action of its parent compound.
Core Compound Data: this compound
A stable, isotopically labeled version of Amprenavir, this compound, serves as an ideal internal standard for the accurate quantification of Amprenavir in biological matrices using mass spectrometry-based assays.
| Property | Value | Citations |
| Chemical Name | This compound | |
| CAS Number | 1217661-20-5, 2738376-78-6 | [1][2] |
| Molecular Formula | C₂₅H₃₁D₄N₃O₆S | [1][3] |
| Molecular Weight | 509.65 g/mol | [1][3] |
| Appearance | Off-White to Pale Yellow Solid | [1][4] |
| Storage | 2-8°C Refrigerator | [1][4] |
| Applications | Labeled Amprenavir, a selective HIV protease inhibitor. An analogue of Ritonavir. | [1][4][5] |
Mechanism of Action: Inhibition of HIV-1 Protease
Amprenavir, the non-deuterated parent compound, is a potent and selective inhibitor of HIV-1 protease. This enzyme is critical for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins into mature, functional proteins and enzymes. By competitively binding to the active site of HIV-1 protease, Amprenavir blocks this cleavage process. This results in the production of immature, non-infectious viral particles, thus halting the replication of the virus.
Experimental Protocol: Quantification of Amprenavir in Human Plasma using this compound by LC-MS/MS
This protocol outlines a representative method for the determination of Amprenavir concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials and Reagents
-
Amprenavir (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Deionized water
Preparation of Stock and Working Solutions
-
Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Amprenavir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Amprenavir Working Solutions: Serially dilute the Amprenavir stock solution with a 50:50 methanol:water mixture to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.
-
To each tube, add 100 µL of the appropriate sample (blank plasma for calibration curve, plasma for QC and unknown samples).
-
Spike 10 µL of the internal standard working solution (100 ng/mL this compound) into all tubes except for the blank.
-
To prepare the calibration curve, spike the appropriate Amprenavir working solutions into the tubes containing blank plasma.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Amprenavir and this compound from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Amprenavir: To be determined empirically this compound: To be determined empirically |
| Collision Energy | Optimized for each transition |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Amprenavir to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of Amprenavir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Bioanalytical Method
The following diagram illustrates the logical workflow for the quantification of Amprenavir in a biological sample using this compound as an internal standard.
References
- 1. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Protease Substrate Binding and Product Release Pathways Explored with Coarse-Grained Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Amprenavir-d4
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the HIV protease inhibitor Amprenavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
This compound is primarily utilized as an internal standard for the quantification of Amprenavir in biological matrices through methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. Its physical and chemical characteristics are crucial for the development of accurate and reproducible analytical assays.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are essential for method development, handling, and storage of the compound.
| Property | Value | Source(s) |
| IUPAC Name | [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | [2] |
| CAS Number | 1217661-20-5 | [3][4][5] |
| Molecular Formula | C₂₅H₃₁D₄N₃O₆S | [3][5] |
| Molecular Weight | 509.65 g/mol | [3][5][6] |
| Appearance | Off-White to Pale Yellow Solid | [3][7] |
| Melting Point | 78-82°C | [4] |
| Storage Temperature | 2-8°C Refrigerator or -20°C Freezer | [3][7] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and use in various experimental settings.
| Solvent | Solubility | Source(s) |
| Acetonitrile | Slightly Soluble | [4] |
| Chloroform | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| DMF (for Amprenavir) | 30 mg/mL | [8] |
| DMSO (for Amprenavir) | 25 mg/mL | [8] |
| Ethanol (for Amprenavir) | 30 mg/mL | [8] |
Mechanism of Action of Amprenavir
Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease[9][10][11][12]. This enzyme is essential for the lifecycle of the virus, as it cleaves newly synthesized polyproteins into functional viral proteins. By binding to the active site of the HIV protease, Amprenavir blocks this cleavage process. This results in the production of immature and non-infectious viral particles, thus inhibiting the spread of the virus[9][11][12][13].
Experimental Protocols
Synthesis of Amprenavir
While specific protocols for the deuterated form are proprietary, the general synthesis of Amprenavir has been described in the literature. A common approach involves the enantioselective synthesis using a chiral aziridine derivative or a cobalt-catalyzed hydrolytic kinetic resolution of a racemic azido-epoxide as a key step to establish the correct stereochemistry[14][15][16].
A generalized synthetic route might include:
-
Epoxidation: An allylic alcohol is subjected to epoxidation to form a racemic epoxy alcohol.
-
Ring Opening: The epoxy alcohol undergoes ring-opening with an azide anion.
-
Formation of Azido-Epoxide: The resulting anti-azido alcohol is treated to form a racemic azido-epoxide.
-
Kinetic Resolution: A cobalt-catalyzed hydrolytic kinetic resolution is performed to obtain the desired syn-azido epoxide enantiomer.
-
Subsequent Steps: This intermediate is then carried through several more steps to build the final Amprenavir molecule.
For the synthesis of this compound, deuterated starting materials would be incorporated at the appropriate stage of the synthesis.
Quantification of Amprenavir in Plasma using LC-MS
This compound serves as an ideal internal standard for quantifying Amprenavir in biological samples due to its similar chemical behavior and distinct mass.
Methodology:
-
Sample Preparation:
-
A known amount of this compound (internal standard) is spiked into a plasma sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
-
Chromatographic Separation:
-
The supernatant is injected into a reverse-phase high-performance liquid chromatography (HPLC) system[17].
-
A C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Amprenavir and this compound.
-
-
Quantification:
-
The peak area ratio of Amprenavir to this compound is calculated.
-
This ratio is compared to a standard curve generated from samples with known concentrations of Amprenavir to determine the concentration in the unknown sample.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C25H35N3O6S | CID 45038161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 1217661-20-5 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. Page loading... [wap.guidechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. youtube.com [youtube.com]
- 14. AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 15. medkoo.com [medkoo.com]
- 16. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]
- 17. Determination of amprenavir total and unbound concentrations in plasma by high-performance liquid chromatography and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Amprenavir-d4, a deuterated analog of the HIV protease inhibitor Amprenavir. The information presented is crucial for ensuring the integrity of the compound in research and development settings. The stability of this compound is inferred from data on Amprenavir, as they are expected to have nearly identical chemical stability profiles.
Storage and Stability Summary
Proper storage is paramount to maintaining the chemical integrity of this compound. The following tables summarize the recommended storage conditions and observed stability under various environmental stressors.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Source |
| Long-term Storage | -20°C | ≥ 4 years | Supplier Data |
| Short-term Storage | 2-8°C (Refrigerator) | Not specified | Supplier Data |
| Shipping | Ambient | Not specified | Supplier Data |
Table 2: Stability of Amprenavir under Forced Degradation Conditions
Forced degradation studies on the prodrug of Amprenavir, Fosamprenavir, provide insights into the potential degradation pathways of Amprenavir. Significant degradation was observed under acidic, basic, and oxidative stress, while the compound was found to be relatively stable under thermal, photolytic, and humidity stress.[1]
| Stress Condition | Observations |
| Acidic Hydrolysis | Considerable degradation |
| Basic Hydrolysis | Considerable degradation |
| Oxidative | Considerable degradation |
| Thermal | Stable |
| Photolytic | Stable |
| Humidity | Stable |
Note: The deuteration in this compound is not expected to significantly alter its susceptibility to these degradation pathways compared to Amprenavir.
Potential Degradation Pathways
Based on forced degradation studies of related compounds, the primary degradation pathways for Amprenavir likely involve hydrolysis and oxidation. Potential degradation products could include:
-
Dealkylated analogs
-
Oxidized N-oxide products
-
Hydrolysis products of labile moieties
Further studies are required for the definitive structural elucidation of this compound degradation products.
Experimental Protocols
Stability-Indicating HPLC Method for Amprenavir
The following protocol is adapted from a validated method for Fosamprenavir and is suitable for assessing the stability of Amprenavir.[2]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 µm) or equivalent C18 column.[1]
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M Potassium dihydrogen orthophosphate monohydrate (pH 6.8) buffer and Acetonitrile (60:40, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 265 nm.[1]
-
Injection Volume: 10 µL.
-
Diluent: Methanol and Acetonitrile (90:10, v/v).[2]
Procedure:
-
Prepare standard solutions of this compound of known concentrations in the diluent.
-
Prepare sample solutions from the stability study by dissolving the material in the diluent to a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Forced Degradation Study Protocol
This protocol outlines a typical workflow for conducting forced degradation studies to identify potential degradation pathways and products.
Workflow Diagram:
Caption: Workflow for a forced degradation study of this compound.
Mechanism of Action
Amprenavir is a competitive inhibitor of the Human Immunodeficiency Virus (HIV-1) protease. It binds to the active site of the enzyme, preventing the cleavage of viral polyprotein precursors (gag and gag-pol). This inhibition results in the formation of immature, non-infectious viral particles.[3][4]
HIV Protease Inhibition Pathway:
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprenavir is an antiretroviral drug, specifically a protease inhibitor, that has been utilized in the management of Human Immunodeficiency Virus (HIV) infection. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its safe and effective use, as well as for the development of new therapeutic strategies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of amprenavir, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Pharmacokinetics
The pharmacokinetic properties of amprenavir have been characterized in several clinical studies. The drug is rapidly absorbed after oral administration, extensively metabolized in the liver, and primarily eliminated in the feces.
Absorption
Amprenavir is readily absorbed from the gastrointestinal tract, with time to peak plasma concentration (Tmax) typically observed between 1 and 2 hours after a single oral dose.[1] The absolute oral bioavailability in humans has not been definitively established. Administration with a high-fat meal can decrease the absorption of amprenavir and should be avoided.
Distribution
Amprenavir is highly bound to plasma proteins, approximately 90%, with a high affinity for alpha-1-acid glycoprotein.[1] The apparent volume of distribution (Vd/F) is approximately 430 liters, suggesting extensive distribution into tissues.[2]
Metabolism
The liver is the primary site of amprenavir metabolism, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] The two major metabolic pathways involve the oxidation of the tetrahydrofuran and aniline moieties.[4] Minor metabolites, including glucuronide conjugates of the oxidized products, have also been identified.[4]
Excretion
The majority of an administered dose of amprenavir is excreted in the feces (approximately 75%), with a smaller portion eliminated in the urine (approximately 14%).[4] Unchanged amprenavir is found in negligible amounts in both urine and feces, indicating extensive metabolism.[4] The plasma elimination half-life of amprenavir ranges from 7.1 to 10.6 hours.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of amprenavir from single-dose and multiple-dose studies in healthy volunteers and HIV-infected patients.
Table 1: Single-Dose Pharmacokinetic Parameters of Amprenavir in HIV-Infected Adults
| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC₀₋∞ (μg·h/mL) | Half-life (h) |
| 150 | 1.3 ± 0.4 | 1.5 (1-2) | 4.2 ± 1.3 | 7.8 ± 2.1 |
| 300 | 2.5 ± 0.8 | 1.5 (1-2) | 8.9 ± 2.8 | 8.0 ± 1.9 |
| 600 | 4.6 ± 1.5 | 1.5 (1-2.5) | 19.8 ± 6.2 | 8.1 ± 1.7 |
| 900 | 6.2 ± 2.0 | 1.5 (1-2.5) | 30.5 ± 9.1 | 8.2 ± 1.8 |
| 1200 | 7.6 ± 2.4 | 1.5 (1-2.5) | 42.1 ± 12.5 | 8.3 ± 1.9 |
Data are presented as mean ± standard deviation or median (range). Data adapted from Sadler et al.[1]
Table 2: Steady-State Pharmacokinetic Parameters of Amprenavir in HIV-Infected Adults (Multiple Dosing)
| Dosing Regimen | Cmax,ss (μg/mL) | Cmin,ss (μg/mL) | AUCτ,ss (μg·h/mL) |
| 300 mg b.i.d. | 3.6 ± 1.1 | 0.3 ± 0.2 | 15.2 ± 5.0 |
| 300 mg t.i.d. | 3.1 ± 1.0 | 0.4 ± 0.2 | 13.9 ± 4.5 |
| 900 mg b.i.d. | 8.5 ± 2.7 | 1.1 ± 0.6 | 45.8 ± 15.1 |
| 1050 mg b.i.d. | 9.8 ± 3.1 | 1.4 ± 0.8 | 54.2 ± 17.9 |
| 1200 mg b.i.d. | 10.9 ± 3.5 | 1.7 ± 1.0 | 62.1 ± 20.5 |
Data are presented as mean ± standard deviation. b.i.d. = twice daily; t.i.d. = three times daily. Data adapted from Polk et al.[5]
Metabolic Pathways and Drug Interactions
Amprenavir's metabolism via CYP3A4 is a critical factor in its drug interaction profile. As a substrate, inhibitor, and inducer of CYP3A4, amprenavir can affect and be affected by a wide range of co-administered drugs.
Metabolic Pathway of Amprenavir
The primary metabolic transformations of amprenavir are illustrated in the following diagram.
Caption: Metabolic pathway of Amprenavir.
Drug Interaction Signaling Pathway
Amprenavir's interaction with the CYP3A4 enzyme system is a key determinant of its drug-drug interaction potential.
Caption: Amprenavir's drug interaction pathways via CYP3A4.
Experimental Protocols
Quantification of Amprenavir in Human Plasma by LC-MS/MS
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amprenavir in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled amprenavir).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax C18, 50 x 4.6 mm, 5.0 µm particle size.[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, 0.1% formic acid in water, and methanol (e.g., 60:10:30 v/v/v).[6]
-
Flow Rate: 0.60 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 30°C.[6]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amprenavir: Q1 m/z 506.2 → Q3 m/z 409.2
-
Internal Standard: (specific to the IS used)
-
-
Instrument Settings: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Caption: Experimental workflow for LC-MS/MS analysis of Amprenavir.
In Vitro Metabolism of Amprenavir using Human Liver Microsomes
This protocol describes a typical experiment to study the in vitro metabolism of amprenavir.
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration).
-
Amprenavir (e.g., 1 µM final concentration, added from a stock solution in methanol or DMSO, final solvent concentration <0.5%).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Magnesium chloride (e.g., 3 mM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
2. Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.
CYP3A4 Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of amprenavir on CYP3A4 activity.
1. Reagents and Materials:
-
Recombinant human CYP3A4 enzyme.
-
A fluorescent or chromogenic CYP3A4 substrate (e.g., a Vivid® CYP450 substrate).[7]
-
Amprenavir (as the inhibitor).
-
NADPH.
-
Phosphate buffer (pH 7.4).
-
96-well microplate.
-
Plate reader capable of fluorescence or absorbance detection.
2. Assay Procedure:
-
In a 96-well plate, add the CYP3A4 enzyme, buffer, and varying concentrations of amprenavir.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the CYP3A4 substrate and NADPH.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (if necessary, depending on the substrate used).
-
Read the fluorescence or absorbance using a microplate reader.
3. Data Analysis:
-
Plot the percentage of CYP3A4 activity remaining versus the logarithm of the amprenavir concentration.
-
Determine the IC₅₀ value (the concentration of amprenavir that causes 50% inhibition of CYP3A4 activity) by non-linear regression analysis.
Conclusion
This technical guide provides a detailed overview of the pharmacokinetics and metabolism of amprenavir, tailored for professionals in the fields of research and drug development. The quantitative data, metabolic and interaction pathways, and detailed experimental protocols presented herein serve as a valuable resource for understanding the disposition of this important antiretroviral agent. A thorough grasp of these principles is essential for optimizing therapeutic regimens, predicting and managing drug interactions, and guiding the development of future HIV therapies.
References
- 1. Safety and Pharmacokinetics of Amprenavir (141W94), a Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor, following Oral Administration of Single Doses to HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and Pharmacodynamic Study of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir after Multiple Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pubcompare.ai [pubcompare.ai]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Amprenavir-d4, a deuterated analog of the HIV-1 protease inhibitor Amprenavir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis is a critical document that accompanies any high-purity chemical standard, providing a detailed summary of its identity, purity, and other critical parameters. The following tables represent a typical CoA for this compound, summarizing the key quantitative data.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Chemical Name | (3S)-tetrahydro-3-furyl N-[(1S,2R)-3-[(4-amino-N-isobutyl(phenyl-d4))sulfonamido]-1-benzyl-2-hydroxypropyl]carbamate |
| Molecular Formula | C₂₅H₃₁D₄N₃O₆S |
| Molecular Weight | 509.69 g/mol |
| CAS Number | 1217661-20-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Table 2: Purity and Impurity Profile
| Test | Method | Acceptance Criteria | Result |
| Purity (Assay) | HPLC | ≥ 98.0% | 99.5% |
| Chemical Purity | HPLC | ≥ 98.0% | 99.6% |
| Isotopic Purity (d4) | Mass Spectrometry | ≥ 99% | 99.7% |
| Isotopic Distribution | Mass Spectrometry | Report Results | d0: <0.1%, d1: 0.1%, d2: 0.2%, d3: 1.5%, d4: 98.2% |
| Individual Impurity | HPLC | ≤ 0.2% | < 0.1% |
| Total Impurities | HPLC | ≤ 1.0% | 0.4% |
| Residual Solvents | GC-HS | Conforms to ICH Q3C | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Heavy Metals | ICP-MS | ≤ 20 ppm | < 10 ppm |
Experimental Protocols
The accurate determination of the purity of this compound is paramount for its use as an internal standard. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is used to determine the chemical purity of this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are quantified against a reference standard of Amprenavir.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
This method is employed to confirm the identity and determine the isotopic purity of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its potential non-deuterated and partially deuterated analogues are monitored.
-
Data Analysis: The isotopic purity is calculated by comparing the peak area of the d4-labeled compound to the sum of the peak areas of all detected isotopic forms (d0 to d4).
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for generating a Certificate of Analysis.
Caption: Amprenavir's inhibition of HIV protease.
Caption: Experimental workflow for purity analysis.
Conclusion
This technical guide provides a foundational understanding of the critical quality attributes of this compound as detailed in a Certificate of Analysis. The provided experimental protocols and diagrams offer a practical framework for researchers working with this and other deuterated standards. Adherence to rigorous analytical methodologies is essential to ensure the accuracy and reliability of experimental data in drug development and research.
The Indispensable Role of Deuterated Standards in Modern Pharmaceutical Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical analysis, achieving the highest levels of accuracy, precision, and reliability is paramount. The quantitative analysis of drugs and their metabolites in complex biological matrices presents significant challenges, including matrix effects and variability in sample preparation. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard for mitigating these challenges, ensuring the integrity of bioanalytical data. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards in pharmaceutical analysis.
Deuterated standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by mass spectrometry (MS).[] This unique characteristic makes them ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2]
Core Principles and Advantages
The fundamental principle behind the use of a deuterated internal standard is that it behaves identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the analytical process, any variations in sample handling or instrument response will affect both the analyte and the internal standard to the same extent.[2] The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for these variations and leading to more accurate and precise results.[2]
The primary advantages of using deuterated standards include:
-
Compensation for Matrix Effects: Biological matrices like plasma and whole blood are complex mixtures that can suppress or enhance the ionization of an analyte, a phenomenon known as the matrix effect. Since the deuterated standard co-elutes with the analyte and has the same physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.[3]
-
Correction for Variability in Sample Preparation: Losses of the analyte can occur during various sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterated standard, added before these steps, will be lost to the same extent, ensuring that the final analyte-to-internal standard ratio remains constant.
-
Improved Accuracy and Precision: By correcting for both matrix effects and sample preparation variability, deuterated standards significantly enhance the accuracy and precision of quantitative bioanalytical methods.[3]
-
Increased Method Robustness: The use of deuterated standards makes analytical methods more robust and less susceptible to minor variations in experimental conditions.
Applications in Pharmaceutical Analysis
Deuterated standards are integral to various stages of drug discovery and development:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate quantification of drug concentrations in biological fluids over time is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Deuterated standards are essential for generating the high-quality data required for these studies.[]
-
Bioequivalence Studies: These studies compare the bioavailability of a generic drug to its brand-name counterpart. The use of deuterated standards ensures the analytical methods are precise and accurate, which is a regulatory requirement for demonstrating bioequivalence.
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, it is critical to monitor their concentrations in patients to ensure efficacy and avoid toxicity. Deuterated standards are used in LC-MS/MS assays for the routine monitoring of such drugs, including immunosuppressants.[3][4]
-
Metabolism Studies: Deuterium-labeled compounds are valuable tools for elucidating metabolic pathways. By administering a deuterated drug, researchers can track the formation of metabolites and identify sites of metabolic modification.[5][6] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to investigate reaction mechanisms.[6]
Quantitative Data Presentation
The validation of a bioanalytical method is a critical step to ensure its reliability. The following tables present typical validation data for the quantification of immunosuppressant drugs in whole blood using an LC-MS/MS method with deuterated internal standards.
Table 1: Linearity of Calibration Curves[3]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Cyclosporine A | 2 - 1250 | > 0.997 |
| Tacrolimus | 0.5 - 42.2 | > 0.997 |
| Sirolimus | 0.6 - 49.2 | > 0.997 |
| Everolimus | 0.5 - 40.8 | > 0.997 |
| Mycophenolic Acid | 0.01 - 7.5 (µg/mL) | > 0.997 |
Table 2: Accuracy and Precision[3]
| Analyte | Concentration Level | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) |
| Cyclosporine A | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Tacrolimus | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Sirolimus | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Everolimus | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Mycophenolic Acid | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
Experimental Protocols
The following is a detailed protocol for the quantitative analysis of immunosuppressants in human whole blood by LC-MS/MS, a common application of deuterated standards. This protocol is based on established and validated methods.[7][8]
Materials and Reagents
-
Analytes: Cyclosporine A, Tacrolimus, Sirolimus, Everolimus
-
Deuterated Internal Standards: d12-Cyclosporin A, ¹³C,d2-Tacrolimus, ¹³C,d3-Sirolimus, ¹³C2,d4-Everolimus
-
Reagents: Methanol (LC-MS grade), Zinc Sulfate solution, Deionized water
-
Biological Matrix: Human whole blood
Sample Preparation: Protein Precipitation
-
To 50 µL of whole blood sample (calibrator, quality control, or unknown), add 100 µL of a protein precipitation solution containing the deuterated internal standards dissolved in methanol with zinc sulfate.
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
-
Analytical Column: A C18 reversed-phase column suitable for the separation of the analytes.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for each analyte and its deuterated internal standard are monitored.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the instrument response and the known concentrations of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Visualizations
Experimental Workflow for Bioanalytical Sample Analysis
Caption: Workflow for bioanalytical sample analysis using a deuterated internal standard.
Logical Relationship in ADME Studies
Caption: Logical flow of an ADME study utilizing a deuterated drug candidate.
Metabolic Pathway Elucidation: The Case of Caffeine
Caption: Metabolic switching of caffeine due to deuteration at an N-methyl position.
Conclusion
Deuterated standards are an indispensable tool in modern pharmaceutical analysis. Their ability to accurately correct for matrix effects and variability in sample preparation has solidified their role in ensuring the reliability and robustness of bioanalytical methods. From early-stage drug discovery and metabolism studies to pivotal pharmacokinetic and clinical trials, the use of deuterated internal standards is fundamental to generating the high-quality data required for regulatory submissions and for advancing safe and effective new therapies. As analytical instrumentation continues to evolve, the principles and applications of deuterated standards will remain a cornerstone of quantitative pharmaceutical analysis.
References
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Immunosuppressant Drugs in Whole Blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Amprenavir is an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate quantification of amprenavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Amprenavir-d4, is highly recommended to ensure the accuracy and precision of the LC-MS/MS method by compensating for variability in sample preparation and instrument response.
This document provides detailed application notes and protocols for the quantitative analysis of amprenavir in human plasma using this compound as an internal standard.
Principle of the Method
This method employs liquid-liquid extraction (LLE) to isolate amprenavir and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of amprenavir in the samples is determined by comparing the peak area ratio of amprenavir to this compound against a calibration curve.
Experimental Workflow
Materials and Reagents
-
Amprenavir reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid chromatography system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocols
Preparation of Stock and Working Solutions
-
Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of amprenavir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Amprenavir Working Solutions: Prepare a series of working solutions by serially diluting the amprenavir stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound working solution (1 µg/mL).
-
Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 2: MRM Transitions for Amprenavir and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Amprenavir | 506.2 | 418.2 | 200 | 30 | 15 |
| 506.2 | 156.1 | 200 | 30 | 25 | |
| This compound | 510.2 | 422.2 | 200 | 30 | 15 |
| 510.2 | 156.1 | 200 | 30 | 25 |
Note: The optimal cone voltage and collision energy may vary between different mass spectrometers and should be optimized accordingly.
Method Validation Parameters
A summary of typical method validation parameters for the analysis of amprenavir in human plasma is provided below. These values are illustrative and should be established for each specific laboratory and application.
Table 3: Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions |
Data Analysis and Quantification
The concentration of amprenavir in the samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio of amprenavir to this compound against the nominal concentration of the calibration standards. The concentration of amprenavir in the QC and unknown samples is then determined from the linear regression equation of the calibration curve.
Logical Relationship of Internal Standard Use
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of amprenavir in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data for clinical and research applications.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the primary sample preparation techniques used in the quantitative analysis of Amprenavir in various biological matrices, including plasma, serum, and urine. The following sections detail the methodologies for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering insights into their respective performance metrics to guide the selection of the most appropriate technique for specific research needs.
Introduction to Amprenavir Sample Preparation
Amprenavir is an HIV-1 protease inhibitor, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complexity of biological samples necessitates a robust sample preparation step to remove interfering substances such as proteins and phospholipids, which can adversely affect the accuracy and sensitivity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of sample preparation technique significantly impacts data quality, throughput, and cost. This document outlines the most common and effective methods for Amprenavir extraction.
Comparative Quantitative Data
The selection of a sample preparation method often depends on a balance between recovery, cleanliness of the extract (matrix effect), sensitivity (LOD/LOQ), and throughput. The following tables summarize the quantitative performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for Amprenavir analysis based on published literature.
Table 1: Recovery and Matrix Effect of Different Sample Preparation Techniques for Amprenavir
| Technique | Biological Matrix | Recovery (%) | Matrix Effect (%) | Citation |
| Protein Precipitation (PPT) | Plasma | >80 | Significant ion suppression observed | [1] |
| Liquid-Liquid Extraction (LLE) | Plasma/Serum | 90.8 - 102.8 | Lesser ion suppression than PPT | [2] |
| Solid-Phase Extraction (SPE) | Plasma | 85.4 - 98.8 | Minimal matrix effect | [3] |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Amprenavir Analysis
| Technique | Biological Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Citation |
| Protein Precipitation (PPT) | Plasma | 1 - 600 | Not Reported | 1.0 | [2] |
| Liquid-Liquid Extraction (LLE) | Serum/Plasma | 50 - 10000 | Not Reported | 50 | [3] |
| Solid-Phase Extraction (SPE) | Plasma | 25 - 10000 | Not Reported | 25 | [3] |
Experimental Protocols and Workflows
Detailed, step-by-step protocols for each sample preparation technique are provided below, along with visual workflows generated using Graphviz to illustrate the logical sequence of each procedure.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput applications. Acetonitrile is a commonly used precipitating agent.
Experimental Protocol:
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of organic solvent to the sample is crucial for efficient protein removal.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte of interest (Amprenavir), and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. This technique generally provides cleaner extracts than PPT.
Experimental Protocol:
-
Sample Preparation: To 250 µL of plasma in a polypropylene tube, add 50 µL of an internal standard solution.
-
Extraction Solvent Addition: Add 5.0 mL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture for 2 minutes to facilitate the transfer of Amprenavir into the organic phase.
-
Centrifugation: Centrifuge the tubes at 3,500 rpm for 30 minutes to achieve phase separation.
-
Organic Phase Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase used for the analytical method and vortex for 30 seconds before injection.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.
Experimental Protocol (using a polymeric reversed-phase sorbent):
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 1 mL of the plasma sample (pre-spiked with an internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Amprenavir from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for analysis.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of the five HIV-protease inhibitors: amprenavir, indinavir, nelfinavir, ritonavir, and saquinavir in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Amprenavir and its internal standard from biological matrices. The methodologies described are based on established and validated procedures to ensure high recovery, accuracy, and precision, making them suitable for therapeutic drug monitoring and pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the liquid-liquid extraction of Amprenavir.
Table 1: Amprenavir Recovery and Linearity
| Internal Standard | Biological Matrix | Extraction Solvent | Recovery (%) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 13C6-amprenavir | Human Seminal Plasma | - | - | 30–4,000 | >0.990 | [1] |
| Rilpivirine | Plasma | Ethyl Acetate | 92.9 - 96.4 | 0.15–1,500 | >0.990 | [2] |
| Methyl-indinavir | Human Plasma | Ethyl Acetate | 99.28 - 102.8 | 1–600 | >0.99 | [3] |
| Clozapine | Plasma | - | >88 | 100-10,000 | - | [4] |
| - | Human Plasma | Ethyl acetate-acetonitrile mixture | - | 50-15,000 | - | [5] |
Table 2: Precision and Accuracy of Amprenavir Quantification
| Internal Standard | Biological Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias or % Deviation) | Reference |
| 13C6-amprenavir | Human Seminal Plasma | ≤ 4.2 | ≤ 4.2 | ≤ 7.2 | [1] |
| Rilpivirine | Plasma | < 4.21 | < 4.21 | - | [2] |
| Verapamil | Human Plasma | 1.4 - 8.1 | 3.1 - 6.4 | 98.2 - 106.7% | [6] |
| - | Human Plasma | < 8 | < 8 | 92.4 - 103.0% (within-day), 94.4 - 103.0% (between-day) | [7] |
| Methyl-indinavir | Human Plasma | < 8.5 | < 8.5 | - | [3] |
| - | Human Plasma | < 9.2 | < 11.8 | -6.9 to +7.6% | [5] |
Detailed Experimental Protocol: Liquid-Liquid Extraction of Amprenavir
This protocol describes a general yet detailed procedure for the liquid-liquid extraction of amprenavir from human plasma using an internal standard.
1. Materials and Reagents
-
Biological Matrix: Human plasma (or other relevant biological fluid)
-
Analytes: Amprenavir reference standard, Internal Standard (e.g., Rilpivirine or Methyl-indinavir)
-
Extraction Solvent: Ethyl acetate (HPLC grade)
-
Reconstitution Solvent: Acetonitrile and 0.1% v/v formic acid in water (90:10 v/v)
-
Precipitating Agent (optional): Acetonitrile
-
Vortex mixer
-
Centrifuge
-
Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Nitrogen evaporator
-
HPLC or LC-MS/MS system
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Amprenavir and the internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Amprenavir stock solution to create working standards for calibration curves and QC samples at low, medium, and high concentrations.
-
Spiking: Spike the appropriate volume of the working standard solutions into blank biological matrix to prepare calibration standards and QC samples.
3. Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
4. Liquid-Liquid Extraction Procedure
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a clean sample tube.
-
Add a specific volume of the internal standard working solution to each tube (except for blank samples).
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex the tubes vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the analyte and internal standard) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the reconstitution solvent.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships of the components involved in the liquid-liquid extraction of Amprenavir.
Caption: Experimental workflow for the liquid-liquid extraction of Amprenavir.
Caption: Logical relationship of components in the liquid-liquid extraction process.
References
- 1. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of the HIV-protease inhibitors indinavir, amprenavir, ritonavir, saquinavir and nelfinavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of the six HIV protease inhibitors (amprenavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) plus M8 nelfinavir metabolite and the nonnucleoside reverse transcription inhibitor efavirenz in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the antiretroviral drug Amprenavir and its deuterated internal standard, Amprenavir-d4. The described methodology utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a common and reliable technique for bioanalytical studies.[1][2][3][4] This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of Amprenavir.
Introduction
Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme crucial for the lifecycle of the virus.[5][6] By inhibiting this enzyme, Amprenavir prevents the maturation of viral particles, rendering them non-infectious.[5][6][7] Accurate and precise quantification of Amprenavir in biological matrices is essential for evaluating its efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results. This document provides a comprehensive protocol for the chromatographic separation of Amprenavir and this compound, adaptable for various biological sample types.
Mechanism of Action
Amprenavir functions by binding to the active site of the HIV protease enzyme. This binding event blocks the cleavage of viral polyprotein precursors into functional proteins that are necessary for the assembly of new, infectious virions.[5][6] Consequently, the viral particles produced are immature and unable to infect new cells. Amprenavir is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][8]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization based on the specific biological matrix.
-
Spiking: To a 250 µL aliquot of the biological sample (e.g., plasma), add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 2 minutes.[1]
-
Extraction: Add 5.0 mL of ethyl acetate to the sample mixture.[1]
-
Centrifugation: Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 3,500 rpm for 30 minutes to separate the organic and aqueous layers.[1]
-
Drying: Carefully transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a lyophilizer.[1]
-
Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
The following conditions have been shown to be effective for the separation of Amprenavir.
| Parameter | Condition |
| Chromatography System | HPLC or UHPLC system |
| Column | Zorbax C18, 50 mm x 4.6 mm, 5.0 µm[1] or Symmetry C18, 50 mm x 4.6 mm, 3.5 µm[3] |
| Mobile Phase | Isocratic elution with Acetonitrile: 0.1% Formic Acid in Water: Methanol (60:10:30, v/v/v)[1] |
| Flow Rate | 0.60 mL/min[1] |
| Injection Volume | 5.0 µL[1] |
| Column Temperature | 30°C[1] |
| Autosampler Temperature | 5°C[1] |
| Run Time | Approximately 6 minutes[1] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is recommended for this analysis.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Amprenavir) | m/z 506.2 → 89.1[1] or m/z 506.2 -> 71.0[3] |
| MRM Transition (this compound) | To be determined based on the deuteration pattern. Typically, a shift of +4 m/z in the precursor ion would be expected. |
| Source Temperature | To be optimized for the specific instrument |
| Gas Flow Rates | To be optimized for the specific instrument |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of Amprenavir using LC-MS/MS.
| Parameter | Result |
| Linearity Range | 0.15 - 1500 ng/mL[1] or 1 - 600 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[1][3] |
| Intra-day Precision (%RSD) | < 4.21%[1] |
| Inter-day Precision (%RSD) | < 8.5%[3] |
| Accuracy | Within 15% of nominal values[9] |
| Recovery | 92.9% - 96.4%[1] |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL[1] or 0.05 µg/mL[4] |
Experimental Workflow
The overall workflow for the analysis of Amprenavir and this compound is depicted below.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous determination of Amprenavir and its deuterated internal standard, this compound, in biological samples. The detailed protocol for sample preparation and the specified chromatographic and mass spectrometric conditions offer a solid foundation for researchers. Method validation parameters demonstrate that this approach meets the stringent requirements for bioanalytical assays.[9] This methodology can be effectively applied in various research and clinical settings for the therapeutic monitoring and pharmacokinetic evaluation of Amprenavir.
References
- 1. japsonline.com [japsonline.com]
- 2. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. jwatch.org [jwatch.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of Amprenavir-d4 solutions, a critical component in pharmacokinetic studies and bioanalytical assays. This compound, a deuterated analog of the HIV protease inhibitor Amprenavir, is primarily utilized as an internal standard for the quantification of Amprenavir in biological matrices by mass spectrometry.[1][2][3] Its stable isotope label allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.[3][4]
Chemical and Physical Properties
This compound is an off-white to pale yellow solid.[5][6] Key chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | [7] |
| CAS Number | 1217661-20-5 | [5][6] |
| Molecular Formula | C₂₅H₃₁D₄N₃O₆S | [6] |
| Molecular Weight | 509.65 g/mol | [5][6] |
| Appearance | Off-White to Pale Yellow Solid | [5][6] |
| Purity | ≥98% | [6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and ensure the accuracy of experimental results.
| Condition | Recommendation | Reference |
| Long-term Storage | -20°C in a freezer.[8][9] | [8][9] |
| Short-term Storage | 2-8°C in a refrigerator.[5] | [5] |
| Light and Air | Protect from air and light.[6] | [6] |
| Stability | ≥ 4 years when stored at -20°C. |
Solubility
This compound is soluble in various organic solvents. The choice of solvent will depend on the specific analytical method and the desired concentration.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL (for Amprenavir) | [10] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL (for Amprenavir), also listed as a solvent for this compound.[6][10] | [6][10] |
| Ethanol | 30 mg/mL (for Amprenavir) | [10] |
| Acetonitrile | Soluble | |
| Methanol | Soluble | |
| Chloroform | Soluble | [6] |
| Dichloromethane | Soluble | [6] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions.
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound solid
-
Methanol (HPLC or MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask. Add approximately 0.7 mL of methanol to the flask.
-
Mixing: Gently swirl the flask to wet the solid. Use a vortex mixer for 30 seconds to facilitate dissolution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber glass vial and store at -20°C.
Protocol 2: Preparation of Working Solutions
Materials:
-
1 mg/mL this compound stock solution
-
Methanol or Acetonitrile (HPLC or MS grade)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes
Procedure:
-
Equilibration: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Calculation: Determine the volume of the stock solution required to prepare the desired concentration of the working solution. For example, to prepare 1 mL of a 10 µg/mL working solution, you would need 10 µL of the 1 mg/mL stock solution.
-
Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a clean, appropriately sized volumetric flask.
-
Dilution to Volume: Add the desired solvent (e.g., methanol or acetonitrile) to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the working solution to a labeled, amber glass vial and store at 2-8°C for short-term use or -20°C for longer-term storage. It is recommended to prepare fresh working solutions regularly.
Handling and Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Logical Relationship for this compound Application
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. bioscientia.de [bioscientia.de]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 1217661-20-5 - Coompo [coompo.com]
- 7. This compound | C25H35N3O6S | CID 45038161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1217661-20-5 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. caymanchem.com [caymanchem.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amprenavir-d4, a deuterated stable isotope of the HIV-1 protease inhibitor Amprenavir, in research and development. This compound serves as an ideal internal standard for the accurate quantification of Amprenavir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application is critical in pharmacokinetic (PK), pharmacodynamic (PD), drug-drug interaction (DDI), and metabolic studies of Amprenavir.
Introduction to Amprenavir and the Role of this compound
Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins required for viral replication.[1][2] By binding to the active site of the protease, Amprenavir leads to the production of immature, non-infectious viral particles.[1][2]
Accurate measurement of Amprenavir concentrations in biological samples is crucial for understanding its clinical pharmacology and optimizing therapeutic regimens. This compound, a deuterated analog of Amprenavir, is the preferred internal standard for bioanalytical assays. Due to its similar physicochemical properties to Amprenavir, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, its mass is intentionally shifted due to the deuterium labeling, allowing for its distinct detection. This isotopic dilution method corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.
Applications in HIV Research
The use of this compound as an internal standard is fundamental in a variety of HIV research studies:
-
Pharmacokinetic (PK) Studies: Essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Amprenavir. Accurate PK data helps in determining appropriate dosing regimens.[3]
-
Therapeutic Drug Monitoring (TDM): Enables the optimization of individual patient therapy by maintaining plasma concentrations of Amprenavir within the therapeutic window, thereby maximizing efficacy and minimizing toxicity.
-
Drug-Drug Interaction (DDI) Studies: Crucial for evaluating the effect of co-administered drugs on the pharmacokinetics of Amprenavir, and vice-versa. Amprenavir is a substrate and inhibitor of cytochrome P450 3A4 (CYP3A4), making it susceptible to interactions with other drugs metabolized by this enzyme.[1]
-
Metabolic Studies: Facilitates the investigation of Amprenavir's metabolic pathways and the identification and quantification of its metabolites.
-
Bioequivalence (BE) Studies: Used to compare the bioavailability of a generic drug product with the brand-name drug.
Quantitative Data Summary
The following tables summarize quantitative data from various validated bioanalytical methods for the quantification of Amprenavir in human plasma using a stable isotope-labeled internal standard, which is analogous to the use of this compound.
Table 1: LC-MS/MS Method Parameters for Amprenavir Quantification
| Parameter | Value | Reference |
| Internal Standard | [2H]-amprenavir, 13C6-amprenavir | [4][5] |
| Biological Matrix | Human Plasma, Seminal Plasma | [4][5] |
| Extraction Method | Liquid-Liquid Extraction, Solid-Phase Extraction | [6][7] |
| Chromatographic Column | Reversed-phase C18 | [6][7][8] |
| Mobile Phase | Acetonitrile and Formic Acid/Ammonium Formate Buffer | [8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6][8] |
| MRM Transition (Amprenavir) | m/z 506.2 → 71.0 (example) | [8] |
| MRM Transition (Internal Standard) | Dependent on the specific deuteration | N/A |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 1 - 600 ng/mL, 30 - 4,000 ng/mL | [5][8] |
| Correlation Coefficient (r²) | >0.99 | [8] |
| Intra-day Precision (%RSD) | < 8.5% | [8] |
| Inter-day Precision (%RSD) | < 8.5% | [8] |
| Accuracy (% Bias) | Within ±15% (except LLOQ), Within ±20% at LLOQ | [9] |
| Recovery | 99.28% - 102.8% | [8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL, 30 ng/mL | [5][8] |
Experimental Protocols
The following are representative protocols for the quantification of Amprenavir in human plasma using this compound as an internal standard. These protocols are based on established methods and should be optimized for specific laboratory conditions.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
-
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix samples. Vortex briefly.
-
Extraction: Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortexing: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Amprenavir: To be optimized based on instrument (e.g., m/z 506.2 → 418.2).
-
This compound: To be determined based on the deuteration pattern (e.g., m/z 510.2 → 422.2 for a d4 label on the THF ring).
-
-
Data Analysis: The peak area ratio of Amprenavir to this compound is used to construct a calibration curve and quantify the concentration of Amprenavir in the unknown samples.
Visualizations
Caption: Experimental workflow for the quantification of Amprenavir using this compound.
Caption: Mechanism of action of Amprenavir in inhibiting HIV protease.
Caption: Logical design of a drug-drug interaction study involving Amprenavir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Safety and Pharmacokinetics of Amprenavir (141W94), a Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor, following Oral Administration of Single Doses to HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of the HIV-protease inhibitors indinavir, amprenavir, ritonavir, saquinavir and nelfinavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies utilizing Amprenavir-d4 as a stable isotope tracer. The use of deuterated tracers offers significant advantages in drug development, including the ability to conduct "micro-dosing" studies, assess absolute bioavailability, and perform bioequivalence studies with higher precision.
Introduction to Amprenavir and Deuterated Tracers
Amprenavir is a protease inhibitor effective against the Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for the proteolytic cleavage of viral polyprotein precursors into functional proteins.[1] This inhibition leads to the formation of immature, non-infectious viral particles.[1] Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] Its pharmacokinetic profile is characterized by rapid absorption, with peak plasma concentrations occurring 1 to 2 hours after oral administration, and a terminal elimination half-life of 7 to 10 hours.[1][2][3]
The use of stable, isotopically labeled drugs, such as this compound, is a powerful technique in pharmacokinetic research.[4] Deuterium substitution, where hydrogen atoms are replaced by their heavy isotope deuterium, can sometimes alter the metabolic profile of a drug, a concept known as the "deuterium switch".[5][6][7] However, when used as a tracer in conjunction with the non-labeled drug, this compound is an invaluable tool for bioanalytical quantification, assuming it co-elutes with the analyte and exhibits similar ionization efficiency.[8] The most appropriate internal standards for quantitative bioanalysis are stable-isotopically labeled (SIL) compounds.[4]
Application 1: Absolute Bioavailability Study
Objective: To determine the absolute oral bioavailability of an Amprenavir formulation by co-administering a single oral dose of Amprenavir with an intravenous (IV) micro-dose of this compound.
Rationale: This design allows for the simultaneous determination of the plasma concentration-time profiles of both the orally absorbed drug and the intravenously administered tracer. The ratio of the area under the curve (AUC) for the oral dose to the AUC for the IV dose provides a direct measure of absolute bioavailability, correcting for inter-individual variability in drug clearance.
Experimental Protocol
1. Study Design:
-
A single-center, open-label, two-period, single-sequence study in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of Amprenavir (e.g., 600 mg).
-
Simultaneously, subjects receive a short IV infusion of a micro-dose of this compound (e.g., 100 µg).
-
Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).
2. Bioanalytical Method: LC-MS/MS Quantification of Amprenavir and this compound
-
Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction.
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C₆-Amprenavir) and 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9][10]
-
Detection: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
-
Amprenavir: m/z 506.2 → 417.2
-
This compound: m/z 510.2 → 421.2
-
Internal Standard (¹³C₆-Amprenavir): m/z 512.2 → 423.2[11]
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[9][10]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Amprenavir and this compound
| Parameter | Amprenavir (Oral) | This compound (IV) |
| Dose | 600 mg | 100 µg |
| AUC₀-inf (ng·h/mL) | Calculated Value | Calculated Value |
| Cₘₐₓ (ng/mL) | Calculated Value | Calculated Value |
| Tₘₐₓ (h) | Calculated Value | Calculated Value |
| t₁/₂ (h) | Calculated Value | Calculated Value |
| CL (L/h) | N/A | Calculated Value |
| Vd (L) | N/A | Calculated Value |
Absolute Bioavailability (F%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100
Workflow Diagram
Caption: Workflow for an absolute bioavailability study using this compound.
Application 2: Bioequivalence Study of Two Oral Formulations
Objective: To assess the bioequivalence of a new test formulation of Amprenavir against a reference formulation.
Rationale: A crossover study design minimizes inter-subject variability. The use of this compound as an internal standard during sample analysis ensures high accuracy and precision in quantification, which is critical for bioequivalence assessment.[4]
Experimental Protocol
1. Study Design:
-
A randomized, single-dose, two-period, two-sequence, crossover study in healthy volunteers under fasting conditions.
-
Period 1: Subjects receive a single oral dose of either the Test (T) or Reference (R) formulation of Amprenavir.
-
A washout period of at least 7-10 days (approximately 10-14 times the half-life of Amprenavir) is implemented.
-
Period 2: Subjects receive the alternate formulation.
-
Blood samples are collected at pre-dose and at regular intervals post-dose to characterize the concentration-time profile.
2. Bioanalytical Method:
-
The LC-MS/MS method described in Application 1 is employed, using this compound as the internal standard for the quantification of Amprenavir in plasma samples. This ensures that any variability during sample processing is accounted for.[4]
Data Presentation
Table 2: Bioequivalence Assessment of Pharmacokinetic Parameters (Geometric Mean Ratios)
| Parameter | Test Formulation (T) | Reference Formulation (R) | Ratio (T/R) | 90% Confidence Interval |
| AUC₀-t (ng·h/mL) | Calculated Value | Calculated Value | Calculated Value | Calculated Range |
| AUC₀-inf (ng·h/mL) | Calculated Value | Calculated Value | Calculated Value | Calculated Range |
| Cₘₐₓ (ng/mL) | Calculated Value | Calculated Value | Calculated Value | Calculated Range |
Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of AUC₀-t, AUC₀-inf, and Cₘₐₓ fall within the acceptance range of 80.00% to 125.00%.
Logical Relationship Diagram
Caption: Logical flow for a bioequivalence study of Amprenavir.
Signaling Pathways and Metabolism
Amprenavir's primary mechanism of action does not involve host signaling pathways but rather direct inhibition of the viral HIV-1 protease. Its metabolism, however, is a critical factor in its pharmacokinetic profile.
Amprenavir Metabolism Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safety and Pharmacokinetics of Amprenavir (141W94), a Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor, following Oral Administration of Single Doses to HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists and researchers utilizing Amprenavir-d4 as an internal standard in the quantitative analysis of Amprenavir via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| No or Low Signal for this compound | Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values in the MRM method. Ensure the collision energy and other MS parameters are optimized. |
| Improper Sample Preparation | Review the extraction procedure for potential loss of the internal standard. Ensure complete reconstitution of the dried extract. | |
| Degradation of this compound | Check the stability of this compound in the storage solvent and in the biological matrix under the experimental conditions.[1] | |
| Inconsistent Internal Standard Response | Variable Matrix Effects | Optimize the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression or enhancement.[2] |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and consistently delivering the set injection volume. | |
| Precipitation of this compound in the mobile phase | Check the solubility of this compound in the initial mobile phase conditions. Adjust the mobile phase composition if necessary. | |
| Poor Peak Shape for this compound | Column Overload | Reduce the concentration of the this compound working solution. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Amprenavir is in a single ionic form. Acidic mobile phases are often used for basic compounds like Amprenavir.[3] | |
| Column Degradation | Replace the analytical column with a new one of the same type. | |
| Chromatographic Separation of Amprenavir and this compound | Isotopic Effect | A slight retention time shift between the deuterated internal standard and the analyte is possible. This is generally acceptable if the shift is consistent. If the separation is significant, it may lead to differential matrix effects. In such cases, re-evaluation of the chromatographic conditions may be necessary. |
| Crosstalk or Isobaric Interference | Insufficient Mass Resolution | Ensure the mass spectrometer has adequate resolution to distinguish between the analyte and internal standard signals. |
| In-source Fragmentation | Optimize the source conditions (e.g., temperature, voltages) to minimize in-source fragmentation of either the analyte or co-eluting compounds that could produce interfering ions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Amprenavir and this compound?
A1: The optimal MRM (Multiple Reaction Monitoring) transitions should be determined empirically on your specific LC-MS/MS instrument. However, based on published data for Amprenavir, the following transitions can be used as a starting point for method development. The precursor ion for this compound is inferred by adding 4 Da to the mass of Amprenavir.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amprenavir | 506.2 | 418.2 | Optimize on your instrument |
| 156.1 | Optimize on your instrument | ||
| This compound | 510.2 | 418.2 | Optimize on your instrument |
| 156.1 | Optimize on your instrument |
Note: The product ions for this compound are assumed to be the same as for Amprenavir, assuming the deuterium labels are not on the fragmented portions of the molecule.
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalytical LC-MS/MS.[2] To minimize these effects, you can:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1]
-
Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to achieve better separation of the analyte and internal standard from endogenous matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Amprenavir and experiences similar matrix effects, thus providing better correction.
Q3: My this compound peak is fronting or tailing. What should I do?
A3: Poor peak shape can be caused by several factors. To troubleshoot this:
-
Check for Column Overload: Inject a lower concentration of the internal standard.
-
Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for Amprenavir and that the organic content is suitable for the analytical column.
-
Use a New Column: The column may be degraded or contaminated. Replace it with a new one.
Q4: I am observing a slight shift in retention time between Amprenavir and this compound. Is this a problem?
A4: A small, consistent retention time difference between a deuterated internal standard and the corresponding analyte is a known phenomenon due to the isotopic effect. This is generally not a problem as long as the peak shapes are good and the shift is consistent across all samples. However, a large or inconsistent shift could indicate that the analyte and internal standard are experiencing different chromatographic conditions or matrix effects, which could compromise the accuracy of the results.
Experimental Protocol Example
This section provides a general starting point for an LC-MS/MS method for the analysis of Amprenavir using this compound as an internal standard. This protocol should be optimized for your specific instrumentation and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
The following table summarizes a set of starting parameters for LC-MS/MS analysis.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax C18, 50 mm x 4.6 mm, 5.0 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min. |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6490 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table in FAQ section |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
References
Welcome to the technical support center for the quantification of Amprenavir using Amprenavir-d4 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Amprenavir quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2][3][4] In the quantification of Amprenavir, components from biological samples like plasma, serum, or urine can suppress or enhance its signal and that of its internal standard, this compound, leading to inaccurate and imprecise results.[1][4]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[3] Because it is structurally and chemically very similar to Amprenavir, it is expected to have nearly identical chromatographic retention and ionization behavior. This allows it to effectively compensate for variability during sample preparation and, most importantly, for matrix effects, as both the analyte and the IS should be equally affected.[5][6]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1][7] This involves comparing the peak area of Amprenavir and this compound in a solution prepared in a post-extracted blank matrix to the peak area in a neat solution at the same concentration.[1][7] A qualitative assessment can be done using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7]
Q4: What are the common sources of matrix effects in plasma or serum samples?
A4: Phospholipids are a major source of matrix effects in plasma and serum samples.[8] These endogenous compounds can co-elute with Amprenavir and suppress its ionization. Other potential sources include salts, proteins that were not completely removed, and co-administered drugs.[7]
Q5: Can this compound perfectly compensate for all matrix effects?
A5: While this compound is an excellent internal standard, it may not always perfectly compensate for matrix effects, especially if the source of the interference is highly variable between different sample lots or patient populations.[5] It is crucial to validate the method across multiple sources of blank matrix to ensure the analyte-to-internal standard ratio remains constant.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects during the quantification of Amprenavir.
Problem: Inconsistent or Inaccurate Results (High Variability, Poor Accuracy)
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effect issues.
Quantitative Data Summary: Impact of Sample Preparation on Matrix Effect
The following table provides illustrative data on how different sample preparation techniques can influence the matrix effect and recovery of Amprenavir.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard (IS) Matrix Effect (%) | IS-Normalized Matrix Factor |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 80 (Suppression) | 65 - 85 (Suppression) | 0.92 - 1.05 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 85 - 105 (Minimal Effect) | 88 - 108 (Minimal Effect) | 0.97 - 1.03 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 110 (Minimal Effect) | 97 - 112 (Minimal Effect) | 0.98 - 1.02 |
Note: These are representative values and may vary depending on the specific protocol and biological matrix.
Interpretation:
-
Protein Precipitation (PPT): While simple and fast, it is often less effective at removing phospholipids, leading to significant ion suppression.[9] However, if the suppression is consistent for both Amprenavir and this compound, the IS-normalized matrix factor may still be acceptable.
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT, resulting in reduced matrix effects.[10][11]
-
Solid-Phase Extraction (SPE): SPE generally offers the most thorough sample cleanup, leading to the highest recovery and minimal matrix effects.[9]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for Amprenavir and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Amprenavir and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike Amprenavir and this compound into the final, dried, and reconstituted extract.
-
Set C (Pre-Spiked Sample): Spike Amprenavir and this compound into the blank biological matrix before extraction. This set is used for recovery assessment.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Amprenavir) / (MF of this compound)
-
A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
-
Workflow for Matrix Effect and Recovery Assessment:
Caption: Experimental workflow for assessing matrix effect and recovery.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract Amprenavir and this compound from plasma while minimizing matrix components.
Methodology:
-
To 200 µL of plasma sample, add 50 µL of this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
This technical support center provides a foundational understanding of matrix effects in the context of Amprenavir quantification. For more specific issues, it is always recommended to consult relevant scientific literature and regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipid Metabolism Is Associated with Time to HIV Rebound upon Treatment Interruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actapharmsci.com [actapharmsci.com]
Welcome to the Technical Support Center for Amprenavir-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample processing. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of Amprenavir, an HIV protease inhibitor. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Amprenavir in biological samples. The stability of this compound is critical for the accuracy and reliability of these analytical methods. Degradation of the internal standard can lead to inaccurate quantification of the analyte, compromising the validity of experimental results.
Q2: What are the primary known degradation pathways for Amprenavir?
A2: Amprenavir is susceptible to degradation through several pathways, which are also relevant for this compound. The major degradation routes include:
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Oxidation: The tetrahydrofuran and aniline moieties of the molecule are prone to oxidation, potentially forming N-oxide products.[1]
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Hydrolysis: The molecule contains labile moieties, such as the carbamate group, that can undergo hydrolysis, especially under acidic or basic conditions.[1]
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Dealkylation: The N-isobutyl group can be cleaved.[1]
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Epimerization: Formation of stereoisomers is a possibility.[1]
Q3: What are the recommended storage conditions for this compound stock solutions and samples?
A3: To ensure stability, this compound stock solutions should be stored at 2-8°C. For longer-term storage, freezing at -20°C or -70°C is recommended. Biological samples containing this compound should be stored frozen at -20°C or -70°C to minimize degradation. One study has shown that Amprenavir is stable in plasma for up to 60 days at both -20°C and -70°C.
Q4: Can freeze-thaw cycles affect the stability of this compound in biological samples?
A4: While Amprenavir has been shown to be stable for up to six freeze-thaw cycles, it is a good laboratory practice to minimize the number of freeze-thaw cycles for any analyte and internal standard. Repeated freezing and thawing can potentially accelerate degradation and impact sample integrity.
Q5: How does pH affect the stability of this compound?
A5: Amprenavir is known to be unstable in both acidic and basic conditions, which can catalyze the hydrolysis of its labile functional groups. It is crucial to control the pH of the sample and any solutions used during the extraction and analysis process. It is recommended to maintain the pH within a neutral range (around pH 7) whenever possible.
Troubleshooting Guide: this compound Degradation
This guide provides a structured approach to troubleshooting issues related to this compound degradation during sample processing.
Problem: Inconsistent or low response of this compound internal standard in LC-MS analysis.
This can manifest as poor peak shape, lower than expected peak area, or high variability in the IS response across a batch of samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| pH-induced Degradation | 1. Measure the pH of your sample matrix and all processing solutions (e.g., extraction solvent, reconstitution solvent). 2. Analyze samples prepared with buffers at different pH values (e.g., pH 5, 7, and 9) to assess pH sensitivity. | 1. Adjust the pH of your samples and solutions to a neutral range (pH 6-8) if they are acidic or basic. 2. Use buffered solutions to maintain a stable pH throughout the sample preparation process. |
| Temperature-related Degradation | 1. Review your sample handling and processing workflow. Are samples left at room temperature for extended periods? 2. Perform a benchtop stability study by leaving processed samples at room temperature for varying durations before analysis. | 1. Keep samples on ice or in a cooling rack during processing. 2. Minimize the time samples spend at room temperature. Process samples in smaller batches if necessary. |
| Oxidative Degradation | 1. Check if any of your reagents are known to be oxidizing agents. 2. Consider the possibility of auto-oxidation, which can be accelerated by exposure to air and light. | 1. Use freshly prepared solutions. 2. Consider adding an antioxidant (e.g., ascorbic acid) to your sample or processing solutions, but validate its compatibility with your analytical method. 3. Protect samples from light by using amber vials or covering them with foil. |
| Enzymatic Degradation | 1. If working with biological matrices, consider the presence of endogenous enzymes that could metabolize this compound. | 1. Process samples quickly after thawing. 2. Consider protein precipitation with a solvent like acetonitrile or methanol early in the workflow to denature enzymes. 3. Evaluate the addition of a broad-spectrum protease inhibitor cocktail, ensuring it does not interfere with the analysis. |
| Incompatibility with Solvents | 1. Evaluate the stability of this compound in the specific solvents used for extraction and reconstitution. | 1. If degradation is observed in a particular solvent, explore alternative solvents with different polarities or chemical properties. |
Quantitative Stability Data for Amprenavir
The following table summarizes the known stability of Amprenavir under various conditions. This data can serve as a baseline for what to expect with this compound.
| Condition | Matrix/Solvent | Temperature | Duration | Stability Outcome | Reference |
| Stock Solution Storage | Not Specified | 1-10°C | 70 days | Stable | |
| In Diluent | Not Specified | 1-10°C | 48 hours | Stable | |
| Long-Term Storage | Plasma | -70°C | 60 days | Stable | |
| Long-Term Storage | Plasma | -20°C | 60 days | Stable | |
| Benchtop Stability | Processed Samples | 10°C | 20 hours | No degradation observed | |
| Freeze-Thaw Cycles | Plasma | -20°C to RT | 6 cycles | No degradation observed | |
| Forced Degradation | Not Specified | Acidic | Not Specified | Degradation observed | |
| Forced Degradation | Not Specified | Basic | Not Specified | Degradation observed | |
| Forced Degradation | Not Specified | Oxidative | Not Specified | Degradation observed |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound and to assess its stability under various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
Procedure:
-
Preparation of Samples:
-
For each stress condition, prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in the respective stress medium.
-
Also, prepare a control sample of this compound at the same concentration in a neutral solvent (e.g., 50:50 methanol:water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature.
-
Oxidation: Mix the this compound stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Incubate at room temperature, protected from light.
-
Photolytic Degradation: Expose the this compound solution (in a clear vial) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the time 0 sample.
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
References
Welcome to the technical support center for Amprenavir bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Amprenavir bioanalysis?
A1: The most common sources of interference in Amprenavir bioanalysis can be broadly categorized as:
-
Endogenous compounds: These are substances naturally present in the biological matrix (e.g., plasma, serum) that can co-elute with Amprenavir and interfere with its detection, particularly in LC-MS/MS analysis. Phospholipids are a major contributor to matrix effects.
-
Co-administered drugs: Amprenavir is often used in combination with other antiretroviral agents. These drugs or their metabolites can have similar chemical properties to Amprenavir, leading to co-elution and potential interference.
-
Metabolites of Amprenavir: Amprenavir is metabolized in the liver, and its metabolites can potentially interfere with the quantification of the parent drug if they are not chromatographically separated.
-
Sample collection and processing: Anticoagulants used during blood collection or contaminants introduced during sample handling can also be potential sources of interference.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of Amprenavir?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. To minimize these effects for Amprenavir analysis, consider the following strategies:
-
Effective sample preparation: Employ rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components like phospholipids.
-
Chromatographic separation: Optimize your HPLC or UHPLC method to achieve good separation between Amprenavir and co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for Amprenavir is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte during sample processing and ionization.
-
Dilution of the sample: In some cases, simply diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.
Q3: Can co-administered antiretroviral drugs interfere with Amprenavir quantification?
A3: Yes, co-administered antiretroviral drugs are a significant potential source of interference. For example, ritonavir, often co-administered with Amprenavir to boost its pharmacokinetic profile, can potentially interfere if not properly separated chromatographically. Other protease inhibitors and non-nucleoside reverse transcriptase inhibitors may also pose a risk of interference. It is crucial to develop a selective analytical method that can resolve Amprenavir from all other drugs the patient may be taking.
Troubleshooting Guides
This section provides solutions to common problems encountered during Amprenavir bioanalysis.
Issue 1: Poor Peak Shape or Tailing for Amprenavir
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the analytical column: | Amprenavir has basic properties and can interact with residual silanols on silica-based C18 columns. Try using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). |
| Inappropriate mobile phase pH: | The pH of the mobile phase can affect the ionization state of Amprenavir. Adjusting the pH with a suitable buffer (e.g., ammonium formate or formic acid) can improve peak shape. |
| Sample solvent mismatch: | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ensure the sample solvent is as close as possible to the initial mobile phase composition. |
Issue 2: Inconsistent or Low Recovery of Amprenavir
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from plasma proteins: | Amprenavir is highly protein-bound. Ensure your sample preparation method effectively disrupts protein binding. This can be achieved by protein precipitation with an organic solvent (e.g., acetonitrile) or by adjusting the pH. |
| Suboptimal pH during liquid-liquid extraction (LLE): | The pH of the aqueous phase is critical for efficient extraction of Amprenavir into an organic solvent. Optimize the pH to ensure Amprenavir is in its neutral form for better partitioning into the organic layer. |
| Improper conditioning or elution in solid-phase extraction (SPE): | Ensure the SPE cartridge is properly conditioned before loading the sample. Use an appropriate elution solvent that is strong enough to desorb Amprenavir from the sorbent. |
Issue 3: Signal Suppression or Enhancement (Matrix Effect)
| Possible Cause | Troubleshooting Step |
| Co-elution of phospholipids: | Phospholipids from the plasma matrix are a common cause of ion suppression. Incorporate a phospholipid removal step in your sample preparation (e.g., using a specific phospholipid removal plate or a targeted SPE method). |
| Insufficient chromatographic separation: | If matrix components co-elute with Amprenavir, they can interfere with its ionization. Improve the chromatographic resolution by optimizing the gradient, flow rate, or changing the analytical column. |
| High concentration of salts or other matrix components: | High concentrations of non-volatile components in the sample can lead to ion suppression. Ensure your sample preparation method effectively removes these substances. |
Quantitative Data on Interferences
| Potential Interferent | Type of Interference | Typical Method for Mitigation | Expected Impact if Not Mitigated |
| Phospholipids (e.g., Glycerophosphocholines) | Ion Suppression | Phospholipid removal SPE, LLE, or specific filtration plates | Underestimation of Amprenavir concentration |
| Ritonavir | Co-elution, Isobaric Interference | Chromatographic separation | Overestimation of Amprenavir concentration |
| Other Protease Inhibitors (e.g., Lopinavir, Nelfinavir) | Co-elution | Chromatographic separation | Potential for inaccurate quantification |
| Amprenavir Metabolites | Co-elution, Isobaric Interference | Chromatographic separation | Potential for inaccurate quantification |
| Endogenous Steroids | Co-elution, Matrix Effect | Efficient sample clean-up and chromatography | Variable impact on accuracy and precision |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Amprenavir from Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of internal standard working solution (e.g., a stable isotope-labeled Amprenavir).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Amprenavir from Human Plasma
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 50 µL of internal standard and 200 µL of 4% phosphoric acid.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute Amprenavir and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for the bioanalysis of Amprenavir in plasma.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for Amprenavir and its deuterated internal standard, Amprenavir-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for Amprenavir?
Poor peak shape for Amprenavir, a compound with basic functional groups, is often due to secondary interactions with the stationary phase or issues with the analytical method.[1][2] Common causes include:
-
Peak Tailing: Strong interactions between Amprenavir's basic amine groups and acidic residual silanol groups on the silica-based column packing.[1][3][4] This is a primary cause of tailing.
-
Peak Fronting: Typically caused by column overloading (injecting too much sample mass or volume) or a mismatch between the sample solvent and the mobile phase.[5][6][7]
-
Mobile Phase pH: A mobile phase pH close to the pKa of Amprenavir can lead to the presence of multiple ionized forms, resulting in distorted peaks.[3]
-
Column Issues: Contamination, degradation, or physical damage (like a void at the column inlet) can significantly degrade peak shape.[2][4][8]
Q2: How can I improve the resolution between Amprenavir and this compound?
While Amprenavir and this compound are chemically similar and should have very close retention times, achieving baseline resolution is not typically the primary goal. The key is consistent, symmetrical peak shape for accurate quantification. However, if resolution with other analytes or impurities is an issue, consider the following:
-
Optimize the Mobile Phase: Adjusting the organic solvent-to-buffer ratio is critical. A slight modification in solvent strength can alter selectivity.[9]
-
Employ Gradient Elution: A gradient program, which changes the mobile phase composition over time, is highly effective for separating complex mixtures and improving resolution.[10][11]
-
Select the Right Column: Using a high-efficiency column, such as one with smaller particles or a longer length, can enhance resolving power.[1]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, as can optimizing the column temperature.[12]
Q3: What type of column is recommended for Amprenavir analysis?
Reversed-phase HPLC using a C18 column is a widely established and effective choice for the analysis of Amprenavir and other protease inhibitors.[10][13][14] For basic compounds like Amprenavir, it is highly recommended to use a modern, high-purity silica column that is end-capped to minimize the number of free silanol groups, thereby reducing peak tailing.[1][2][3]
Q4: Why is my this compound peak shape different from my Amprenavir peak shape?
Ideally, the peak shapes should be nearly identical. If they differ significantly, it could indicate an issue with the internal standard solution or co-elution with an interference. Check for potential degradation of the this compound stock solution or contamination. Ensure that the sample preparation process does not selectively affect one compound over the other.
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the chromatographic analysis of Amprenavir and this compound.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape problem for basic compounds like Amprenavir.[1] It can compromise accurate integration and reduce sensitivity.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Secondary Silanol Interactions [1][4] | Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., to pH 3.0) using an acidifier like formic acid or phosphoric acid. This ensures the silanol groups are fully protonated and reduces unwanted ionic interactions.[3] Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column designed to shield residual silanols.[1][2] |
| Column Contamination [2][8] | Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants. Use a Guard Column: Install a guard column upstream of the analytical column to protect it from matrix components.[2] |
| Extra-Column Volume [3][4] | Minimize Tubing: Use narrow internal diameter tubing (e.g., 0.005") and keep the length between the injector, column, and detector as short as possible to reduce peak broadening.[3] Check Connections: Ensure all fittings are properly seated to eliminate dead volume. |
| Sample Overload [4] | Dilute the Sample: Reduce the concentration of the sample being injected. Perform a loading study to determine the column's capacity. |
Issue 2: Peak Fronting
Peak fronting, where the front half of the peak is broader than the back half, is often a sign of overloading or solvent effects.[5]
Potential Causes and Solutions
| Cause | Recommended Solution |
| Sample Solvent Incompatibility [4][5] | Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume. |
| Mass or Volume Overload [7][15] | Reduce Injection Volume/Concentration: Inject a smaller volume of your sample or dilute it. Overloading the column's stationary phase is a common cause of fronting.[16] |
| Column Bed Collapse/Void [5][16] | Check for Voids: A sudden drop in pressure or persistent fronting for all peaks may indicate a void at the column inlet. If this occurs, the column likely needs to be replaced.[2][8] |
Issue 3: Poor Resolution
Poor resolution can make it difficult to accurately quantify analytes, especially if they are close to other sample components or impurities.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Mobile Phase [9][12] | Optimize Organic Ratio: Systematically vary the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer to find the optimal selectivity. Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity due to different solvent properties.[9] |
| Isocratic Elution Inefficiency | Develop a Gradient Method: Start with a lower percentage of organic solvent and gradually increase it over the run. This sharpens peaks and improves the separation of compounds with different hydrophobicities.[10][17] |
| Insufficient Column Efficiency | Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column length to increase the number of theoretical plates.[1] |
Experimental Protocols & Data
Recommended HPLC Method for Amprenavir
The following table summarizes a typical starting method for the analysis of Amprenavir, based on established protocols for Fosamprenavir (a prodrug of Amprenavir) and related impurities.[10][11]
| Parameter | Condition |
| Column | Zorbax C18 (or equivalent), 100 x 4.6 mm, 5 µm[10] |
| Mobile Phase A | 0.1% Orthophosphoric Acid (OPA) in Water[10][11] |
| Mobile Phase B | Acetonitrile[10][11] |
| Elution Mode | Gradient[10][11] |
| Flow Rate | 1.0 mL/min[10][11] |
| Column Temperature | 30 °C[18] |
| Detection Wavelength | 264 nm[10][11] |
| Injection Volume | 10 µL (Typical, should be optimized) |
| Diluent | Water:Acetonitrile (1:1, v/v)[10][18] |
Visualizations
Diagrams for Troubleshooting and Workflow
The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental design.
Caption: Troubleshooting flowchart for HPLC peak shape problems.
Caption: General experimental workflow for Amprenavir HPLC analysis.
Caption: Relationship between key parameters and chromatographic resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. alwsci.com [alwsci.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. support.waters.com [support.waters.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.aalto.fi [research.aalto.fi]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Simultaneous determination of the HIV-protease inhibitors indinavir, amprenavir, ritonavir, saquinavir and nelfinavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Optimization of gradient reversed phase chromatographic peak capacity for low molecular weight solutes. | Sigma-Aldrich [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Welcome to the technical support center for troubleshooting issues related to the use of Amprenavir-d4 as an internal standard in bioanalytical methods. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Amprenavir is non-linear at higher concentrations, even with this compound as an internal standard. What are the potential causes?
A1: Non-linearity in the upper range of the calibration curve is a common issue. Several factors can contribute to this:
-
Detector Saturation: The most frequent cause is the saturation of the mass spectrometer detector at high analyte concentrations. The detector has a limited dynamic range, and when the ion intensity exceeds this range, the response is no longer proportional to the concentration.
-
Ionization Suppression/Enhancement: At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-proportional response.
-
Formation of Adducts or Multimers: High concentrations of the analyte can lead to the formation of dimers or other multimers, which may not be monitored by the MRM transition, causing a drop in the expected signal.
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Suboptimal Internal Standard Concentration: If the concentration of this compound is too low relative to the high concentration of Amprenavir, it may not effectively compensate for variations.
Q2: I am observing significant variability in the this compound internal standard peak area across my sample batch. What could be the reason?
A2: Inconsistent internal standard peak area can indicate several underlying problems:
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Inconsistent Sample Preparation: Errors during sample extraction, such as incomplete protein precipitation or phase separation, can lead to variable recovery of the internal standard.
-
Matrix Effects: Different biological samples can have varying compositions, leading to differential ion suppression or enhancement of the this compound signal.
-
Pipetting Inaccuracies: Inconsistent addition of the internal standard solution to the samples will result in variable peak areas.
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as an unstable spray in the ion source, can cause signal variability.
Q3: Can the deuterated internal standard, this compound, have a different retention time than Amprenavir?
A3: Yes, a slight shift in retention time between an analyte and its deuterated internal standard can occur. This is known as the "isotope effect." While usually minor, this difference can become significant if there is a steep gradient of co-eluting matrix components that cause ion suppression. If the analyte and internal standard elute at slightly different times, they may experience different degrees of matrix effects, leading to inaccurate quantification.
Q4: How can I investigate if matrix effects are causing my calibration curve issues?
A4: A post-extraction addition experiment is a standard method to assess matrix effects. This involves comparing the response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix. A significant difference in the signal indicates the presence of matrix effects.
Troubleshooting Guides
Guide 1: Non-Linear Calibration Curve
This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve.
Symptoms:
-
The calibration curve is linear at lower concentrations but flattens at higher concentrations.
-
The coefficient of determination (r²) is below the acceptable limit (e.g., <0.99).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Guide 2: High Variability in Internal Standard Response
This guide outlines steps to diagnose and resolve issues with inconsistent internal standard peak areas.
Symptoms:
-
Relative Standard Deviation (%RSD) of the internal standard peak area across the batch is high (>15-20%).
-
Erratic or drifting internal standard signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability.
Experimental Protocols
Protocol 1: Post-Extraction Addition for Matrix Effect Assessment
Objective: To determine if the biological matrix is causing ion suppression or enhancement of Amprenavir and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Amprenavir and this compound into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) without the analyte or internal standard. Spike Amprenavir and this compound into the final extract.
-
Set C (Pre-Spiked Matrix): Spike Amprenavir and this compound into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100
-
Interpretation:
-
A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.
-
Low recovery suggests inefficient extraction of the analyte and/or internal standard.
Data Presentation
Table 1: Example LC-MS/MS Method Parameters for Amprenavir Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Amprenavir) | 506.2 > 409.2 |
| MRM Transition (this compound) | 510.2 > 413.2 |
| Internal Standard Conc. | 100 ng/mL |
Table 2: Typical Calibration Curve Performance
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 98.5 | 8.2 |
| 5 | 101.2 | 5.6 |
| 50 | 99.8 | 4.1 |
| 500 | 102.5 | 3.5 |
| 1000 | 97.9 | 4.8 |
| 2000 (ULOQ) | 99.1 | 6.3 |
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of Amprenavir-d4 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound quantification?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[2]
Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for quantitative LC-MS analysis. Since it is chemically identical to the analyte (Amprenavir), it is expected to have the same chromatographic retention time and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by ion suppression can be effectively compensated for, leading to more accurate and reliable results.
Q3: What are the common sources of ion suppression in plasma or serum samples?
A3: Biological matrices like plasma and serum are complex and contain numerous endogenous compounds that can cause ion suppression.[3] The most common sources include phospholipids, salts, proteins, and metabolites that can co-elute with Amprenavir and interfere with its ionization in the MS source.[4]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: While sample dilution can reduce the concentration of interfering matrix components and thereby lessen ion suppression, it also dilutes the analyte of interest.[5] This may compromise the sensitivity of the assay, especially for samples with low Amprenavir concentrations. Therefore, dilution should be carefully evaluated and may not be a suitable strategy for all applications.
Troubleshooting Guide
This guide provides a systematic approach to identifying and minimizing ion suppression during this compound quantification.
Problem: Low or Inconsistent this compound Signal Intensity
Possible Cause 1: Co-eluting Matrix Components
-
How to Diagnose: Perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of Amprenavir indicates the presence of co-eluting, suppressing agents.
-
Solution 1: Improve Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE is an effective technique to remove highly polar matrix components like salts and some phospholipids.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating Amprenavir from the matrix. Different sorbent chemistries can be tested to optimize the removal of interfering compounds.
-
-
Solution 2: Optimize Chromatographic Separation:
-
Modify Gradient: Adjust the mobile phase gradient to better separate Amprenavir from matrix interferences. A shallower gradient around the elution time of Amprenavir can improve resolution.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, to alter the elution profile of interfering compounds relative to Amprenavir.[6]
-
Possible Cause 2: Suboptimal Ionization Source Conditions
-
How to Diagnose: Systematically vary key ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to see if the this compound signal can be improved.
-
Solution: Optimize the ESI source parameters to ensure efficient desolvation and ionization of Amprenavir. Refer to the manufacturer's guidelines for your specific mass spectrometer.
Problem: Poor Precision and Accuracy
Possible Cause: Inconsistent Ion Suppression Across Samples and Standards
-
How to Diagnose: Prepare matrix-matched calibration standards and quality control (QC) samples. If the accuracy of the QCs prepared in the matrix is poor compared to those in a neat solution, it indicates a significant matrix effect.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard: Ensure that this compound is used as the internal standard for the quantification of Amprenavir. The co-eluting nature of the analyte and the deuterated standard will compensate for variable ion suppression between samples.
-
Solution 2: Ensure Complete Co-elution of Analyte and Internal Standard: Deuteration can sometimes cause a slight shift in retention time. Ensure that the chromatographic method achieves complete co-elution of Amprenavir and this compound to provide the most effective compensation for ion suppression.
Experimental Protocols
Sample Preparation Methodologies
a) Liquid-Liquid Extraction (LLE) Protocol [7]
-
To 100 µL of plasma/serum sample, add 25 µL of this compound internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) Protocol [3][8]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma/serum sample, add 25 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water.
-
Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
LC-MS/MS Analytical Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Amprenavir: Q1 506.2 -> Q3 409.2
-
This compound: Q1 510.2 -> Q3 413.2
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods on Matrix Effect
| Sample Preparation Method | Analyte Peak Area (in matrix) | Analyte Peak Area (in neat solution) | Matrix Effect (%) |
| Protein Precipitation | 45,000 | 100,000 | 55% Suppression |
| Liquid-Liquid Extraction (LLE) | 85,000 | 100,000 | 15% Suppression |
| Solid-Phase Extraction (SPE) | 95,000 | 100,000 | 5% Suppression |
Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) x 100
Table 2: Impact of Chromatographic Optimization on Signal-to-Noise Ratio
| Chromatographic Condition | Amprenavir Peak Area | Background Noise | Signal-to-Noise (S/N) |
| Isocratic Elution | 120,000 | 3,000 | 40 |
| Gradient Elution (Fast) | 150,000 | 2,500 | 60 |
| Gradient Elution (Optimized) | 180,000 | 1,500 | 120 |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: this compound quantification workflow.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. ijbpas.com [ijbpas.com]
- 3. Simultaneous determination of the HIV-protease inhibitors indinavir, amprenavir, ritonavir, saquinavir and nelfinavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]
- 7. japsonline.com [japsonline.com]
- 8. Simultaneous determination of the five HIV-protease inhibitors: amprenavir, indinavir, nelfinavir, ritonavir, and saquinavir in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides researchers, scientists, and drug development professionals with essential information and protocols for maintaining the integrity of Amprenavir-d4 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of Amprenavir, a selective HIV protease inhibitor. It is commonly used as an internal standard in pharmacokinetic and metabolic studies for the accurate quantification of Amprenavir. The stability of the this compound stock solution is critical because any degradation can lead to inaccurate quantification of the parent drug, compromising the validity of experimental results. Deuteration, the replacement of hydrogen with deuterium, generally enhances metabolic stability by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent may depend on the specific analytical method and the intended application. For long-term storage, it is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C or lower in tightly sealed, light-protected containers. Some studies have indicated that stock solutions of similar compounds in DMSO can be stored at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q4: What are the potential degradation pathways for this compound?
A4: Based on studies of the parent compound, Amprenavir, degradation is most likely to occur under conditions of strong acidity, basicity, or oxidation. The primary metabolic degradation pathways involve the oxidation of the tetrahydrofuran and aniline moieties. Hydrolysis of the carbamate or sulfonamide groups could also occur under certain conditions.
Q5: How can I be sure my this compound stock solution is stable?
A5: The stability of your stock solution should be periodically verified. This can be done by comparing the response of an aged solution to a freshly prepared standard of known concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the peak area of this compound or the appearance of new peaks could indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low analytical signal for this compound | Degradation of the stock solution. | Prepare a fresh stock solution from solid material and compare its response to the suspect solution. Review storage conditions and handling procedures. |
| Inaccurate initial weighing or dilution. | Verify calculations and ensure the balance is properly calibrated. Prepare a new stock solution with careful attention to weighing and dilution steps. | |
| Appearance of unknown peaks in the chromatogram | Degradation of this compound. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the analytical method is capable of separating these from the parent peak. |
| Contamination of the solvent or storage vial. | Use fresh, high-purity solvent and new, clean vials to prepare a new stock solution. | |
| Inconsistent results between experiments | Instability of the stock solution at benchtop temperature. | Minimize the time the stock solution is kept at room temperature. Use an autosampler with temperature control if possible. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to avoid repeated warming and cooling. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Light Protection | Container | Recommended Duration (with verification) |
| Acetonitrile | -20°C or below | Amber vials | Tightly sealed glass | Up to 12 months |
| Methanol | -20°C or below | Amber vials | Tightly sealed glass | Up to 12 months |
| DMSO | -20°C or below | Amber vials | Tightly sealed glass | Up to 12 months |
Note: The recommended durations are estimates. It is highly recommended to perform periodic stability checks as outlined in the experimental protocols below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid material
-
High-purity, anhydrous solvent (e.g., acetonitrile, methanol, or DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass vials with screw caps
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound solid.
-
Quantitatively transfer the solid to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to dissolve the solid completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Mix the solution thoroughly by inverting the flask several times.
-
If desired, dispense the stock solution into single-use aliquots in amber glass vials.
-
Label all containers clearly with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Store the stock solution and aliquots at -20°C or below, protected from light.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for a stability-indicating method. It should be validated for your specific instrumentation and requirements.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 70% Acetonitrile
-
15-18 min: 70% Acetonitrile
-
18-20 min: 70% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Procedure for Stability Assessment:
-
Prepare a fresh stock solution of this compound ("Reference Standard").
-
Thaw an aliquot of the aged stock solution ("Test Sample") and allow it to come to room temperature.
-
Dilute both the Reference Standard and the Test Sample to the same working concentration in the mobile phase.
-
Inject both solutions onto the HPLC system.
-
Compare the peak area of the this compound peak in the Test Sample to that of the Reference Standard. A decrease of more than 5-10% may indicate degradation.
-
Inspect the chromatogram of the Test Sample for the presence of any new peaks that are not present in the chromatogram of the Reference Standard.
-
Protocol 3: Forced Degradation Study
To understand potential degradation products, a forced degradation study can be performed on a non-deuterated Amprenavir standard.
-
Prepare separate solutions of Amprenavir in a suitable solvent.
-
Acidic Degradation: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Degradation: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the stability-indicating HPLC method to observe the formation of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for long-term stability testing of this compound stock solutions.
Caption: Troubleshooting decision tree for issues with this compound stock solutions.
Welcome to the technical support center for Amprenavir-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address variability in analytical results when using this compound as an internal standard in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Amprenavir, an HIV-1 protease inhibitor. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Amprenavir in biological matrices such as plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability of this compound, it should be stored as a solid at -20°C. Stock solutions should also be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. It is soluble in organic solvents like acetonitrile and methanol. Before use, allow the compound and solutions to warm to room temperature to prevent condensation.
Q3: What are the typical mass transitions for Amprenavir and this compound in LC-MS/MS analysis?
A3: The mass transitions for Amprenavir and its deuterated internal standard are crucial for setting up the MRM (Multiple Reaction Monitoring) method on a triple quadrupole mass spectrometer. Based on published literature, the following transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Amprenavir | 506.2 | 89.1 |
| Amprenavir | 506.2 | 71.0 |
| This compound | 510.2 | 89.1 or 71.0 |
Note: The precursor ion for this compound is predicted based on the addition of four deuterium atoms. The product ions are expected to be the same as the unlabeled compound as the deuterium atoms are not located on the fragmented portion of the molecule. It is essential to optimize these transitions on your specific instrument.
Q4: What are the common causes of variability in this compound signal?
A4: Variability in the internal standard signal can arise from several sources:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, incomplete extraction, or variable recovery between samples.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.
-
Instrumental Drift: Changes in the mass spectrometer's sensitivity over the course of an analytical run.
-
Degradation: Instability of this compound in the sample matrix or during sample processing.
-
Inconsistent Injection Volume: While modern autosamplers are very precise, issues can still occur.
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area Across a Batch
This is a common issue that can compromise the validity of an analytical run. The following troubleshooting workflow can help identify the root cause.
Validation & Comparative
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate drug quantification. This guide provides an objective comparison of analytical method validation for Amprenavir, with a focus on the use of Amprenavir-d4 as an internal standard. The inclusion of a stable isotope-labeled internal standard, such as this compound or its close analog ¹³C₆-Amprenavir, is a key consideration for achieving high accuracy and precision in bioanalytical assays.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Amprenavir. The key comparison lies between methods employing a stable isotope-labeled internal standard (SIL-IS) and those using other, non-isotopic internal standards.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Amprenavir Quantification
| Parameter | Method with SIL-IS (¹³C₆-Amprenavir)[1] | Method with Non-SIL-IS (Reserpine)[2] | Method with Non-SIL-IS (Rilpivirine)[3] | Method with Non-SIL-IS (Methyl-indinavir)[4] |
| Linearity Range | 30 - 4,000 ng/mL | 0.05 - 10.0 µg/mL (50 - 10,000 ng/mL) | 0.15 - 1,500 ng/mL | 1 - 600 ng/mL |
| Intra-day Precision (%RSD) | ≤ 4.2% | 5.3% - 6.1% | < 4.21% | < 8.5% |
| Inter-day Precision (%RSD) | ≤ 4.2% | 4.7% - 6.2% | < 4.21% | < 8.5% |
| Accuracy (Bias) | ≤ 7.2% | 96.0% - 103.0% (Average Assay Accuracy) | Not explicitly stated as bias | Not explicitly stated as bias |
| Extraction Recovery | Not explicitly stated | 90.8% | 92.9% - 96.4% | 99.28% - 102.8% |
| Lower Limit of Quantitation (LLOQ) | 30 ng/mL | 0.05 µg/mL (50 ng/mL) | 0.15 ng/mL | 1.0 ng/mL |
Key Observations:
-
Methods employing a stable isotope-labeled internal standard, such as ¹³C₆-Amprenavir, generally exhibit excellent precision, as indicated by the low relative standard deviation (%RSD) values.[1]
-
While all presented methods demonstrate acceptable performance, the use of a SIL-IS is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variability in sample preparation and matrix effects more effectively than non-isotopic internal standards.
-
The linearity ranges and LLOQs vary across different methods, reflecting the specific requirements and optimization of each assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of Amprenavir in biological matrices using LC-MS/MS.
Method 1: Quantification of Amprenavir using a Stable Isotope-Labeled Internal Standard (¹³C₆-Amprenavir)[1]
-
Sample Preparation:
-
To 100 µL of human seminal plasma, add the internal standard (¹³C₆-Amprenavir).
-
Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: A suitable reversed-phase C18 analytical column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Amprenavir and ¹³C₆-Amprenavir.
-
Method 2: Quantification of Amprenavir using a Non-Isotopic Internal Standard (Rilpivirine)[3]
-
Sample Preparation:
-
To a volume of plasma, add the internal standard (Rilpivirine).
-
Employ liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Centrifuge to separate the layers, and then evaporate the organic supernatant.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Mass spectrometer operating in MRM mode with a positive ion approach.[3]
-
Ion Source Parameters:
-
MRM Transitions:
-
Mandatory Visualizations
Amprenavir's Mechanism of Action
Amprenavir is a protease inhibitor that targets the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the HIV virus as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this enzyme, Amprenavir prevents the production of infectious virions.[5][6][7]
Caption: Mechanism of action of Amprenavir as an HIV-1 protease inhibitor.
Experimental Workflow for Amprenavir Quantification
The following diagram illustrates a typical workflow for the quantification of Amprenavir in a biological matrix using LC-MS/MS with an internal standard.
Caption: A generalized workflow for the bioanalytical method of Amprenavir.
References
- 1. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. jwatch.org [jwatch.org]
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Amprenavir, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: Amprenavir-d4 (deuterated) and 13C-labeled Amprenavir.
The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal SIL internal standard co-elutes with the analyte, experiences identical ionization effects and extraction recovery, and is clearly distinguishable by its mass-to-charge ratio (m/z). This allows for the correction of variability during sample preparation and analysis. While both deuterated and 13C-labeled standards are designed to fulfill this role, their inherent physicochemical properties can lead to significant differences in analytical performance.
This comparison guide synthesizes data from published literature to highlight the key performance characteristics of this compound and 13C-labeled Amprenavir, providing experimental protocols and visual workflows to aid in the selection of the most suitable internal standard for your research needs.
Key Performance Characteristics: A Comparative Analysis
| Performance Parameter | 13C-Labeled Amprenavir | This compound (Deuterated) | Rationale & Supporting Evidence |
| Isotopic Stability | High. C-C bonds are extremely stable, eliminating the risk of isotope exchange during sample preparation, storage, or analysis. | Variable. Deuterium labels on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions. This can lead to a loss of the isotopic label and compromise quantification. | |
| Chromatographic Co-elution | Excellent. The mass difference between 12C and 13C is small enough that it does not typically affect the chromatographic retention time. The internal standard and analyte elute together, ensuring they experience the same matrix effects at the same time. | Can be problematic. The difference in bond energy and polarity between C-H and C-D bonds can sometimes lead to a slight chromatographic shift. This can cause the internal standard and analyte to elute at slightly different times, potentially exposing them to different matrix effects and impacting accuracy. | |
| Matrix Effects | Superior compensation. Due to co-elution, the 13C-labeled standard experiences the same ionization suppression or enhancement as the native analyte, providing more accurate correction. | Generally good, but can be compromised by chromatographic shifts. If the internal standard does not perfectly co-elute with the analyte, it may not accurately reflect the matrix effects experienced by the analyte, leading to biased results. | |
| Accuracy & Precision | High. A study utilizing 13C6-amprenavir as an internal standard for the analysis of Amprenavir in human seminal plasma reported excellent accuracy (bias ≤ 7.2%) and precision (within- and between-day RSDs ≤ 4.2%).[1] | Generally acceptable, but can be lower than 13C-labeled standards if isotopic instability or chromatographic shifts are present. A study using [2H4]-amprenavir did not report specific performance metrics. | |
| Availability & Cost | Generally more expensive and may have longer synthesis lead times due to the more complex synthetic procedures required for 13C labeling. | Typically less expensive and more readily available than their 13C-labeled counterparts. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Amprenavir in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on methodologies reported in the literature and should be optimized for specific laboratory conditions and instrumentation.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (either 13C-labeled Amprenavir or this compound at a concentration of 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amprenavir: m/z 506.2 → 409.2
-
13C6-Amprenavir: m/z 512.2 → 415.2
-
This compound: m/z 510.2 → 413.2
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Visualizing the Workflow and Decision Logic
To further clarify the experimental process and the rationale for selecting an internal standard, the following diagrams have been generated using the DOT language.
Caption: Bioanalytical workflow for Amprenavir quantification.
Caption: Decision logic for internal standard selection.
Conclusion and Recommendation
Based on the fundamental principles of stable isotope dilution techniques and the available data, 13C-labeled Amprenavir is the superior choice for an internal standard in most bioanalytical applications. Its high isotopic stability and co-elution with the native analyte provide the most reliable correction for experimental variability, leading to higher accuracy and precision.
This compound represents a more cost-effective and readily available alternative. It can be suitable for many applications, particularly if the position of the deuterium labels is on a non-exchangeable part of the molecule and if chromatographic co-elution with Amprenavir is empirically demonstrated during method development. However, researchers must be vigilant for potential issues of isotopic instability and chromatographic shifts, which could compromise data quality.
Ultimately, the choice between this compound and 13C-labeled Amprenavir will depend on the specific requirements of the study, including the desired level of analytical rigor, budget constraints, and the availability of reagents. For pivotal studies, such as those supporting regulatory submissions, the investment in a 13C-labeled internal standard is strongly recommended to ensure the highest data integrity.
References
This guide provides a comparative overview of analytical methods for the quantification of Amprenavir in biological matrices, drawing from various single-laboratory validation studies. While a direct inter-laboratory comparison study with proficiency testing data is not publicly available, this document synthesizes published data to offer researchers, scientists, and drug development professionals a comprehensive look at the performance of different analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Amprenavir Quantification Methods
The following table summarizes the quantitative performance of different analytical methods for Amprenavir quantification as reported in various studies. This allows for a side-by-side comparison of key validation parameters.
| Parameter | HPLC-UV | LC-MS/MS (Method 1) | LC-MS/MS (Method 2) |
| Linearity Range (ng/mL) | 25 - 10,000[1] | 0.15 - 1500[2] | 1 - 600[3] |
| Correlation Coefficient (r²) | >0.99 | >0.990[2] | >0.99[3] |
| Accuracy (%) | 90.4 - 110.5[1] | Interday and Intraday <4.21% (%RSD)[2] | Interday and Intraday <8.5% (%RSD)[3] |
| Precision (%RSD) | Within-day and between-days: 2.3 - 8.3[1] | Interday and Intraday <4.21%[2] | Interday and Intraday <8.5%[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 0.15[2] | 1[3] |
| Extraction Recovery (%) | 90.0 - 99.5[1] | 92.9 - 96.4[2] | 99.28 - 102.8[3] |
| Internal Standard | Not specified | Rilpivirine[2] | Methyl-indinavir[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for replicating the results and for understanding the nuances of each quantification method.
HPLC-UV Method
This method is suitable for the simultaneous quantification of multiple antiretroviral agents, including Amprenavir.
-
Sample Preparation: A simple liquid-liquid extraction is performed using 200 µL of plasma. This procedure yields a clean baseline and high extraction efficiencies ranging from 90.0% to 99.5%.[1]
-
Chromatographic Conditions:
-
Validation: The method was validated over a range of 25 to 10,000 ng/mL, demonstrating accuracy between 90.4% and 110.5% and precision with coefficients of variation from 2.3% to 8.3%.[1]
LC-MS/MS Method (Method 1)
This highly sensitive and specific method was developed for the quantification of Amprenavir in plasma samples.[2]
-
Sample Preparation: Liquid-liquid extraction is carried out using ethyl acetate to isolate Amprenavir and the internal standard, Rilpivirine.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Validation: The method demonstrated linearity from 0.15 to 1500 ng/mL with a correlation coefficient greater than 0.990. The intraday and interday precision and accuracy were found to be less than 4.21% (%RSD).[2]
LC-MS/MS Method (Method 2)
This method provides another sensitive approach for the quantitation of Amprenavir in human plasma.[3]
-
Sample Preparation: Drug extraction is performed from plasma using the liquid-liquid extraction method with ethyl acetate.[3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Validation: The calibration curve was linear over the concentration range of 1–600 ng/mL with a regression coefficient (r²) greater than 0.99. The interday and intraday precision and accuracy were below 8.5% (%RSD).[3]
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
A comprehensive review of published literature reveals a notable absence of validated bioanalytical methods utilizing Amprenavir-d4 as an internal standard for the quantification of Amprenavir. Consequently, a direct comparison of its accuracy and precision against other internal standards is not feasible based on currently available scientific data. However, for researchers and drug development professionals seeking to establish robust bioanalytical assays for Amprenavir, a comparative analysis of documented alternative internal standards offers valuable insights into method performance. This guide provides a detailed comparison of commonly employed internal standards—a stable isotope-labeled analog (¹³C₆-Amprenavir) and structurally analogous compounds (Reserpine, Methyl-indinavir, and Verapamil)—supported by experimental data and detailed methodologies from published studies.
Performance Comparison of Internal Standards in Amprenavir Bioanalysis
The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. An ideal IS mimics the analyte's behavior during sample preparation and ionization, thereby compensating for variability. While stable isotope-labeled (SIL) internal standards are generally preferred due to their close physicochemical properties to the analyte, their availability and cost can be prohibitive. In such cases, structural analogs are employed.
The following table summarizes the performance characteristics of various internal standards used in the quantification of Amprenavir in human plasma.
| Internal Standard | Analyte | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias or %Recovery) |
| ¹³C₆-Amprenavir | Amprenavir | 30 ng/mL | ≤ 4.2% | ≤ 4.2% | ≤ 7.2% bias[1] |
| Reserpine | Amprenavir | 50 ng/mL | 5.3% - 6.1% | 4.7% - 6.2% | 96.0% - 103.0% of nominal[2] |
| Methyl-indinavir | Amprenavir | 1 ng/mL | < 8.5% | < 8.5% | 101.86% - 102.8% recovery |
| Verapamil | Amprenavir | Not Specified | 1.4% - 8.1% | 3.1% - 6.4% | 98.2% - 106.7% of nominal |
Experimental Methodologies
The accuracy and precision of an assay are intrinsically linked to the experimental protocol. Below are the detailed methodologies for the bioanalytical assays corresponding to the internal standards compared above.
Method 1: Using ¹³C₆-Amprenavir as Internal Standard[1]
-
Sample Preparation: To 100 µL of human seminal plasma, the internal standard (¹³C₆-Amprenavir) is added. The sample is then subjected to further processing before analysis.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is employed for the separation of Amprenavir and the internal standard.
-
Detection: A tandem mass spectrometer (MS/MS) is used for detection and quantification.
Method 2: Using Reserpine as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction is performed on serum or plasma samples after the addition of Reserpine as the internal standard.
-
Chromatography: A reversed-phase C18 analytical column is used for chromatographic separation. The total analysis time is less than 5 minutes.
-
Detection: A triple quadrupole LC-MS/MS system operating in the positive-ion mode with multiple reaction monitoring (MRM) is used for quantification.
Method 3: Using Methyl-indinavir as Internal Standard
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate is used to extract Amprenavir and the internal standard, Methyl-indinavir, from human plasma.
-
Chromatography: Isocratic separation is achieved on a reversed-phase Symmetry C18 column (50 mm × 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile and 0.1% v/v formic acid in water (90:10 v/v) at a flow rate of 0.7 mL/min.
-
Detection: Quantification is performed using a mass spectrometer with multiple reaction monitoring (MRM) for the transitions of m/z 506.2 → 71.0 for Amprenavir and m/z 628 → 421 for Methyl-indinavir.
Method 4: Using Verapamil as Internal Standard
-
Sample Preparation: Solid-phase extraction is used to process 400 µL of human plasma containing the analytes and Verapamil as the internal standard.
-
Chromatography: A reversed-phase C18 analytical column with a gradient mobile phase of 15 mM phosphate buffer (pH 5.75) and acetonitrile is used.
-
Detection: UV detection is employed for the quantification of Amprenavir.
Bioanalytical Workflow for Amprenavir Quantification
The following diagram illustrates a typical workflow for the bioanalytical quantification of Amprenavir in a biological matrix using an internal standard and LC-MS/MS.
Caption: A generalized workflow for the bioanalytical quantification of Amprenavir.
Conclusion
Based on the available literature, ¹³C₆-Amprenavir, as a stable isotope-labeled internal standard, demonstrates excellent precision and accuracy for the quantification of Amprenavir. However, structural analogs such as Reserpine, Methyl-indinavir, and Verapamil have also been successfully employed in validated bioanalytical methods, offering viable alternatives. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the matrix, and the availability and cost of the standard. For methods requiring the highest level of precision and accuracy, a stable isotope-labeled internal standard like ¹³C₆-Amprenavir is recommended. When this is not feasible, a carefully selected and validated structural analog can also yield reliable and reproducible results. The absence of data for this compound highlights the importance of consulting published validation data when selecting an internal standard for bioanalytical method development.
References
- 1. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]
- 2. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of amprenavir with other prominent HIV protease inhibitors (PIs). The data presented herein, derived from various scientific studies, offers a quantitative and methodological overview of their relative potencies, resistance profiles, and cellular effects.
Antiviral Potency: A Quantitative Comparison
The in vitro efficacy of HIV protease inhibitors is primarily assessed by their 50% inhibitory concentration (IC50) and their inhibition constant (Ki) against the HIV-1 protease enzyme. Lower values for both metrics indicate greater potency.
Table 1: In Vitro Activity (IC50) of HIV Protease Inhibitors against Wild-Type HIV-1
| Protease Inhibitor | IC50 (nM) | Cell Line / Assay Conditions |
| Amprenavir | 0.6 - 80 | Varies by study; includes acutely and chronically infected cells[1][2] |
| Lopinavir | 6.5 | Peripheral blood mononuclear cells[3] |
| Atazanavir | 2.6 - 5.3 | Cell culture |
| Saquinavir | 37.7 | MT4 cells |
| Ritonavir | 70 - 200 | Variety of laboratory and clinical isolates[1] |
| Nelfinavir | - | - |
| Indinavir | - | - |
| Darunavir | 1 - 5 | - |
| Tipranavir | 30 - 70 | - |
Note: IC50 values can vary significantly based on the specific HIV-1 strain, cell line used, and other experimental conditions.
Table 2: Inhibition Constants (Ki) of HIV Protease Inhibitors against HIV-1 Protease
| Protease Inhibitor | Ki (nM) |
| Amprenavir | 0.16 - 0.6[4] |
| Lopinavir | 0.0013[3] |
| Atazanavir | - |
| Saquinavir | - |
| Ritonavir | - |
| Nelfinavir | - |
| Indinavir | - |
| Darunavir | 0.016 |
| Tipranavir | 0.45 |
Navigating Resistance: Cross-Resistance Profiles
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance. The following table summarizes key mutations associated with reduced susceptibility to amprenavir and highlights instances of cross-resistance with other PIs.
Table 3: Key Resistance Mutations and Cross-Resistance
| Protease Inhibitor | Primary Resistance Mutations | Cross-Resistance with Amprenavir |
| Amprenavir | I50V, M46I/L, I47V, I84V[1] | - |
| Lopinavir | V82A/F/T, I84V, L10F/I/R/V, M46I/L, I47V/A, I54V/L/M, G73S, L90M | Amprenavir-resistant mutants can show cross-resistance to lopinavir. |
| Atazanavir | I50L, A71V, N88S | High levels of cross-resistance observed with nelfinavir, ritonavir, saquinavir, and indinavir-resistant isolates. |
| Saquinavir | G48V, L90M | Amprenavir-selected variants with M46I/L-I50V mutations showed increased susceptibility to saquinavir in some studies. |
Experimental Methodologies
Understanding the experimental context is crucial for interpreting in vitro data. Below are summaries of common protocols used to evaluate HIV protease inhibitors.
Phenotypic Susceptibility Assays
These assays measure the ability of a virus to replicate in the presence of a drug. A common approach involves the use of recombinant viruses.
Key Steps:
-
Virus Generation: The protease-coding region from a patient's plasma HIV-1 RNA is inserted into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase).
-
Cell Transfection: The recombinant vector is used to transfect cells, leading to the production of virus particles.
-
Infection of Target Cells: These virus particles are then used to infect target cells in the presence of serial dilutions of the protease inhibitor being tested.
-
Quantification of Replication: After a single round of replication, the expression of the reporter gene is measured to determine the extent of viral replication.
-
IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is then calculated.
Enzyme Inhibition Assays (Ki Determination)
These cell-free assays directly measure the inhibitory activity of a compound against the purified HIV-1 protease enzyme.
Key Steps:
-
Reagents: Purified recombinant HIV-1 protease, a synthetic peptide substrate that fluoresces upon cleavage, and the inhibitor being tested.
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together.
-
Detection: The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.
-
Ki Calculation: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different inhibitor concentrations.
Off-Target Effects and Cellular Signaling
Beyond their direct antiviral activity, HIV protease inhibitors can exert off-target effects on various cellular pathways. Understanding these interactions is crucial for predicting potential side effects and exploring new therapeutic applications.
Akt Signaling Pathway
Several first-generation protease inhibitors, including amprenavir, nelfinavir, and saquinavir, have been shown to inhibit the phosphorylation of Akt (also known as protein kinase B)[5][6]. The PI3K-Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Inhibition of this pathway by PIs may contribute to some of their metabolic side effects, such as insulin resistance[5][6]. This off-target effect has also garnered interest for its potential in cancer therapy, as the Akt pathway is often hyperactivated in tumor cells[5][6].
Apoptosis
HIV protease inhibitors have a dual role in regulating apoptosis (programmed cell death). At therapeutic concentrations, they can have anti-apoptotic effects, which may contribute to the restoration of CD4+ T cells in HIV-infected individuals[7][8][9][10]. Conversely, at higher, supra-therapeutic concentrations, some PIs can induce apoptosis, a characteristic being explored for its anti-cancer potential[7][8][9][10]. The mechanisms underlying these effects are complex and may involve the modulation of mitochondrial function[7][8][9][10].
Endoplasmic Reticulum (ER) Stress
Some protease inhibitors, such as lopinavir and ritonavir, have been shown to induce endoplasmic reticulum (ER) stress, which can lead to the unfolded protein response (UPR)[11][12]. This cellular stress response can contribute to certain adverse effects, including gastrointestinal issues. Notably, in the cited studies, amprenavir did not significantly induce ER stress[11].
Logical Comparison of Protease Inhibitors
The selection of a protease inhibitor for further research or clinical development involves a multi-faceted evaluation of its in vitro characteristics. The following diagram illustrates a logical framework for comparing these drugs.
References
- 1. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellagentech.com [cellagentech.com]
- 3. Lopinavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 4. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HIV protease inhibitors block Akt signaling and radiosensitize tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV protease inhibitors modulate apoptosis signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurolipidomics.com [neurolipidomics.com]
- 11. HIV protease inhibitors induce endoplasmic reticulum stress and disrupt barrier integrity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV Protease Inhibitors Induce Endoplasmic Reticulum Stress and Disrupt Barrier Integrity in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical reagents like Amprenavir-d4. Adherence to established disposal protocols is essential not only for regulatory compliance but also for ensuring the safety of personnel and minimizing environmental impact.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). These regulations are in place to prevent the contamination of water systems and to avoid the diversion of active pharmaceutical ingredients. It is crucial to note that state and local regulations can be more stringent than federal guidelines.
Disposal Procedures for this compound
As an investigational compound used in research settings, the primary point of reference for disposal should be the study sponsor or the manufacturer's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the guidance for Amprenavir and other investigational drugs should be followed.
Key Disposal Steps:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office is the first point of contact for guidance on chemical waste disposal. They will be familiar with local and state regulations.
-
Do Not Sewer: Under no circumstances should this compound be disposed of down the drain. This practice can lead to the contamination of waterways, as wastewater treatment facilities may not be equipped to remove such compounds.
-
Segregate Waste: this compound waste should be segregated from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Incineration is Preferred: The recommended method for the disposal of non-hazardous and hazardous pharmaceutical waste is incineration by a licensed waste management facility. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Return to Sponsor: For clinical trials or sponsored research, there may be a program to return unused or expired investigational drugs to the sponsor for proper disposal.
-
Professional Disposal Service: Engage a licensed professional waste disposal service for the final removal and disposal of the collected this compound waste.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not defined in the provided search results, the following table summarizes the general guidelines for pharmaceutical waste.
| Waste Category | Recommended Disposal Method | Prohibited Disposal Method |
| Non-Hazardous Pharmaceutical Waste | Incineration or disposal in a permitted solid waste landfill. | Sewering (down the drain) |
| Hazardous Pharmaceutical Waste | Incineration at a permitted hazardous waste facility. | Sewering, landfilling |
| Investigational Drugs | Return to sponsor or incineration. | Sewering |
Experimental Protocols
The search results did not contain specific experimental protocols related to the disposal of this compound. The disposal process itself is a procedural protocol guided by regulatory standards rather than experimental investigation.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary steps are taken to handle the waste in a safe, compliant, and environmentally responsible manner.
By following these procedures, researchers can ensure that their valuable work in drug development does not inadvertently harm the environment or public health. Building a culture of safety and responsibility in the laboratory is paramount, and the proper disposal of all chemical waste is a critical component of that culture.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
